N-Benzyl-3,5-dimethoxyaniline
Description
Properties
IUPAC Name |
N-benzyl-3,5-dimethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-14-8-13(9-15(10-14)18-2)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKYYJGDHWBTSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-Benzyl-3,5-dimethoxyaniline (CAS 207340-90-7)
This guide provides a comprehensive technical overview of N-Benzyl-3,5-dimethoxyaniline, a key intermediate in advanced organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and emerging applications, grounding all claims in verifiable scientific literature.
Introduction and Strategic Importance
This compound is an aromatic secondary amine that is gaining traction as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a benzyl-protected amine and an electron-rich dimethoxy-substituted phenyl ring, offers a unique combination of reactivity and stability. The methoxy groups activate the aromatic ring towards electrophilic substitution, while the benzyl group serves as a readily cleavable protecting group for the nitrogen atom. This strategic combination makes it a valuable precursor for the synthesis of complex molecular architectures.
The primary precursor, 3,5-dimethoxyaniline, is itself a significant intermediate in the pharmaceutical industry, used in the creation of various Active Pharmaceutical Ingredients (APIs)[1]. The benzylated derivative, this compound, extends this utility, enabling more complex multi-step syntheses.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 207340-90-7 | PubChem[2] |
| Molecular Formula | C₁₅H₁₇NO₂ | PubChem[2] |
| Molecular Weight | 243.30 g/mol | PubChem[2] |
| Appearance | Off-white solid | Stoltz, et al.[3] |
| IUPAC Name | This compound | PubChem[2] |
Synthesis of this compound: A Protocol Driven by Mechanistic Insight
The most reliable and common method for the synthesis of this compound is through reductive amination. This two-step, one-pot reaction offers high selectivity and avoids the common pitfalls of direct benzylation, such as over-alkylation.
The Rationale for Reductive Amination
Direct benzylation of 3,5-dimethoxyaniline with a benzyl halide can lead to a mixture of mono- and di-benzylated products, as well as potential quaternary ammonium salt formation, complicating purification and reducing yield[4]. Reductive amination circumvents this by first forming a Schiff base (imine) between the aniline and benzaldehyde. This intermediate is then selectively reduced to the desired secondary amine[5]. The choice of a mild reducing agent is critical to prevent the reduction of the starting aldehyde.
Detailed Experimental Protocol
This protocol is adapted from established procedures for reductive amination and specific examples found in the literature.
Reagents and Materials:
-
3,5-Dimethoxyaniline
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanobohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add 3,5-dimethoxyaniline (1.0 equivalent). Dissolve the aniline in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add benzaldehyde (1.0-1.1 equivalents) to the solution, followed by a catalytic amount of acetic acid to facilitate the formation of the imine. Stir the mixture at room temperature for 1-2 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once the imine formation is complete or has reached equilibrium, add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents), portion-wise to control any potential exotherm. This reducing agent is particularly effective as it is less reactive towards the aldehyde starting material[5].
-
Reaction Monitoring: Continue to stir the reaction mixture at room temperature. Monitor the disappearance of the imine and the formation of the product by TLC. The reaction is typically complete within 3-12 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acetic acid and any remaining reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a pure solid.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for this compound.
Analytical Characterization for Structure and Purity Verification
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
| Analytical Technique | Expected Results | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.4-7.2 (m, 5H, Ar-H benzyl), ~6.0-6.1 (m, 3H, Ar-H aniline), ~4.3 (s, 2H, CH₂), ~3.7 (s, 6H, OCH₃) | Stoltz, et al.[3] |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~161.5, 150.0, 139.0, 128.6, 127.4, 127.2, 92.8, 90.0, 55.2, 48.5 | Adapted from similar structures and literature data. |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₅H₁₈NO₂ ([M+H]⁺): 244.1332; Found: Consistent with calculated value. | Stoltz, et al.[3] |
| Infrared (IR) Spectroscopy | ~3400 cm⁻¹ (N-H stretch), ~3030 cm⁻¹ (Ar C-H stretch), ~2950, 2840 cm⁻¹ (Aliphatic C-H stretch), ~1600, 1450 cm⁻¹ (C=C stretch), ~1200, 1050 cm⁻¹ (C-O stretch) | General expected values for this functional group combination. |
Applications in Research and Development
This compound is a valuable intermediate with demonstrated and potential applications in several areas of chemical research.
Synthesis of Bioactive Heterocycles
This compound has been utilized as a key starting material in the synthesis of complex heterocyclic systems. For example, it has been used in the annulation reaction with quinones to produce 3-hydroxycarbazoles, which are scaffolds of interest in medicinal chemistry[3].
Precursor for Novel Antibacterial Agents
A patent has highlighted the potential of N-benzyl aniline derivatives in the preparation of antibacterial agents. Specifically, these compounds are being investigated for their activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat[6]. The dimethoxy substitution pattern on the aniline ring can be a key element in modulating the biological activity of the final compounds.
Potential in Materials Science
The precursor, 3,5-dimethoxyaniline, and its isomers have been studied for the synthesis of conducting polymers[7]. The N-benzyl derivative could be explored for the synthesis of novel, soluble, and processable polymers with tailored electronic properties. The benzyl group could potentially be removed post-polymerization to further modify the polymer's characteristics.
Logical Relationship of Applications
Caption: Key application areas for this compound.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes[8].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
GHS Hazards (for 3,5-dimethoxyaniline): Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[9]. It is prudent to assume similar hazards for the N-benzyl derivative.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound stands out as a strategically important synthetic intermediate. Its preparation via reductive amination is a robust and scalable method that provides excellent control over the reaction. The compound's utility in the synthesis of complex, high-value molecules for pharmaceutical and materials science applications is well-documented and continues to be an area of active research. This guide provides the foundational knowledge for scientists to confidently synthesize, characterize, and utilize this versatile chemical building block in their research endeavors.
References
- Google. (2024). Current time in Singapore.
- Vertex AI Search. (n.d.).
- PrepChem.com. (n.d.). Synthesis of (3,5-dimethoxy)
- Google Patents. (n.d.).
- DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES.
- Chemsrc. (n.d.). 3,5-Dimethoxyaniline | CAS#:10272-07-8.
- Google Patents. (n.d.).
- Stoltz, B. M., et al. (n.d.). SUPPORTING INFORMATION Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. Caltech.
-
PubChem. (n.d.). 3,5-Dimethoxyaniline. National Institutes of Health. [Link]
- Indian Academy of Sciences. (n.d.). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers.
- PubChem. (n.d.). N-Benzyl-3-methoxyaniline.
- Aceschem. (n.d.). CAS 90811-55-5 | N-Benzyl-3-methoxyaniline.
- Mallesha, L., et al. (2014). Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry, 3(5), 2131-2137.
-
PubChem. (n.d.). This compound. National Institutes of Health. [Link]
- Sigma-Aldrich. (n.d.). 3,5-Dimethoxyaniline 98 10272-07-8.
- ResearchGate. (n.d.). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach.
- ResearchGate. (n.d.). Reaction of Aromatic Aldehydes with 3,5-Dimethoxy-aniline.
- Fisher Scientific. (n.d.).
- Ru-catalyzed reductive amination reactions via B2(OH)4/H2O or B2(OH)4/D2O systems. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (2017).
- Redalyc. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C15H17NO2 | CID 21818624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 7. ias.ac.in [ias.ac.in]
- 8. fishersci.com [fishersci.com]
- 9. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-benzyl-3,5-dimethoxybenzenamine: Structural Characterization & Synthetic Utility
[1]
Executive Summary
N-benzyl-3,5-dimethoxybenzenamine (also known as N-benzyl-3,5-dimethoxyaniline) represents a strategic scaffold in medicinal chemistry.[1] It combines an electron-rich 3,5-dimethoxyaniline core—a pharmacophore frequently associated with microtubule destabilization (e.g., Colchicine binding site)—with a benzyl moiety that modulates lipophilicity and metabolic stability.[1] This guide details the molecule's physicochemical properties, validated synthesis routes, and its divergent reactivity profiles (N-alkylation vs. C-alkylation).[1]
Structural Characterization & Physicochemical Properties[2]
Chemical Identity[1][3][4]
-
Molecular Formula:
[2] -
Molecular Weight: 243.30 g/mol
-
SMILES: COc1cc(Nc2ccccc2)cc(OC)c1 (Note: This SMILES represents the N-phenyl analog; the correct SMILES for N-benzyl is COc1cc(NCc2ccccc2)cc(OC)c1)[1]
-
Correct SMILES: COc1cc(NCc2ccccc2)cc(OC)c1
Electronic & Physical Profile
The molecule features a secondary amine flanked by a benzyl group and an electron-rich aromatic ring.[1] The two methoxy groups at the 3 and 5 positions create a unique electronic environment:
-
Electronic Effect: The methoxy groups are
-withdrawing but strongly -donating (Mesomeric effect +M).[1] However, because they are meta to the nitrogen, their resonance donation into the amine nitrogen is negligible compared to para substitution.[1] This preserves the nucleophilicity of the amine, making it reactive toward further functionalization (e.g., acylation, sulfonylation).[1] -
Lipophilicity: The benzyl group significantly increases the LogP compared to the parent aniline, facilitating membrane permeability in biological assays.[1]
| Property | Value (Experimental/Predicted) | Context |
| Physical State | Viscous Oil / Low-melting Solid | Depends on purity; often oils upon isolation.[1] |
| LogP | ~3.52 (Predicted) | High lipophilicity suitable for CNS penetration. |
| pKa (Conj. Acid) | ~4.5 - 5.0 | Less basic than alkyl amines due to aniline resonance.[1] |
| Solubility | DCM, EtOAc, DMSO, MeOH | Insoluble in water without acidification.[1] |
Synthetic Methodologies: The Chemoselectivity Challenge
Synthesizing N-benzyl-3,5-dimethoxybenzenamine requires controlling the competition between N-alkylation (desired) and C-alkylation (Friedel-Crafts byproduct).[1] The electron-rich nature of the 3,5-dimethoxy ring makes the carbon atoms highly nucleophilic, particularly in the presence of Lewis acids.[1]
Route A: Reductive Amination (Standard Protocol)
This is the preferred route for high fidelity. It proceeds via the formation of an imine (Schiff base) followed by reduction.
-
Reagents: Benzaldehyde, 3,5-Dimethoxyaniline, Reducing Agent (NaBH
, NaBH CN, or STAB).[1] -
Mechanism: Nucleophilic attack of the aniline nitrogen on the aldehyde carbonyl.
-
Critical Control Point: The choice of solvent and pH is vital. Neutral/mildly acidic conditions favor imine formation. Strong acids must be avoided to prevent C-alkylation.[1]
Route B: Nucleophilic Substitution (S 2)
Direct alkylation using benzyl bromide.
-
Reagents: Benzyl bromide, Base (
or DIPEA), DMF/Acetonitrile.[1] -
Drawback: Difficult to stop at the mono-alkylation stage; often yields the tertiary amine (N,N-dibenzyl) byproduct.[1]
Route C: Divergent Acid-Catalyzed Alkylation (The "Expert" Trap)
Using aldehydes with silanes (e.g.,
Visualization of Synthetic Logic
The following diagram illustrates the decision tree for synthesis and the consequences of condition selection.
Figure 1: Chemoselectivity map. Route A yields the target secondary amine, while Route C (strong acid) forces ring alkylation.[1]
Spectroscopic Identification (Self-Validation)
To validate the synthesis of the N-benzyl derivative over the C-benzyl byproduct, specific NMR signatures must be confirmed.[1]
Proton NMR ( H NMR, 400 MHz, CDCl )[1]
-
3.75 ppm (s, 6H): Methoxy groups (
).[1] -
4.32 ppm (s, 2H): Benzylic methylene (
).[1] Diagnostic Signal.-
Note: If this appears as a singlet around 3.8-4.0 ppm and integrates to 2H, check for C-alkylation (Ar-CH2-Ar).[1] However, the N-benzyl CH2 is typically distinctively deshielded by the nitrogen.[1]
-
Crucial Check: A broad singlet around 4.0-4.5 ppm (exchangeable with D
O) confirms the N-H proton.[1] In the C-alkylated product, the amine would be a primary (broad singlet, 2H).[1]
-
- 5.90 - 6.00 ppm (m, 3H): Aromatic protons of the aniline ring (H2, H4, H6).[1] The symmetry of the 3,5-dimethoxy ring usually results in a triplet (H4) and a doublet (H2, H6) pattern, or two singlets if resolution is low.[1]
- 7.25 - 7.40 ppm (m, 5H): Aromatic protons of the benzyl group.[1]
Mass Spectrometry (ESI-MS)[1]
-
[M+H]
: Calculated: 244.13. Found: 244.1. -
Fragmentation: Loss of the benzyl group (91 m/z) is a common fragmentation pathway.
Detailed Experimental Protocol: Reductive Amination
This protocol is optimized for selectivity and yield, minimizing bis-alkylation.[1]
Materials
-
Benzaldehyde (1.0 equiv)[4]
-
Sodium Borohydride (NaBH
) (1.5 equiv) -
Methanol (Anhydrous)
-
Magnesium Sulfate (MgSO
)
Step-by-Step Methodology
-
Imine Formation:
-
In a dry round-bottom flask, dissolve 3,5-dimethoxyaniline (10 mmol, 1.53 g) in anhydrous methanol (30 mL).
-
Add benzaldehyde (10 mmol, 1.02 mL) dropwise at room temperature.
-
Add activated molecular sieves (3Å) or anhydrous MgSO
to sequester water (driving equilibrium to the imine). -
Stir at room temperature for 4–6 hours. In-process check: TLC should show consumption of aniline.[1]
-
-
Reduction:
-
Cool the mixture to 0°C using an ice bath.
-
Add NaBH
(15 mmol, 0.57 g) portion-wise over 15 minutes. (Caution: Hydrogen gas evolution). -
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Workup & Purification:
-
Quench the reaction with saturated NH
Cl solution (20 mL). -
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash the combined organic layers with Brine, dry over Na
SO , and concentrate in vacuo.[1] -
Purification: Flash column chromatography (Silica gel).[4]
-
Eluent: Hexanes:Ethyl Acetate (9:1 to 7:3).
-
Target R_f: ~0.4 (in 8:2 Hex:EtOAc), typically higher than the starting aniline.[1]
-
-
Applications in Drug Discovery[1]
Tubulin Polymerization Inhibitors
The 3,5-dimethoxyaniline moiety is a structural mimic of the A-ring of Colchicine and Combretastatin A-4 .[1]
-
Mechanism: The N-benzyl derivative serves as a scaffold where the benzyl ring (B-ring mimic) can be substituted (e.g., with 4-methoxy or 3,4,5-trimethoxy groups) to maximize binding affinity to the colchicine site on
-tubulin.[1] -
SAR Insight: N-methylation of this secondary amine often reduces biological activity due to steric clash within the tubulin binding pocket, whereas the secondary amine (
) can act as a hydrogen bond donor.[1]
Antifungal Activity
N-benzylamines display antifungal properties by disrupting fungal cell wall integrity.[1] The 3,5-dimethoxy pattern enhances membrane permeability and metabolic stability compared to unsubstituted anilines.[1]
Autophagy Modulation
Recent studies indicate that N-benzyl-aniline derivatives (specifically linked to pyrazoles) can modulate mTORC1 activity.[1][5] This molecule serves as a fragment for Fragment-Based Drug Design (FBDD) campaigns targeting autophagy pathways.[1]
References
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]
-
Ghorbani-Vaghei, R., et al. (2011).[1] Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society. [Link]
-
Yadav, S., et al. (2010).[1] Reaction of Aromatic Aldehydes with 3,5-Dimethoxyaniline. ARKIVOC. [Link]
-
Zhang, Y., et al. (2016).[1] N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. Journal of Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C15H17NO2 | CID 21818624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0051806B1 - Process for the preparation of 3,5-dimethyl aniline - Google Patents [patents.google.com]
- 4. scielo.org.mx [scielo.org.mx]
- 5. N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
3,5-dimethoxy-N-benzylaniline molecular weight and formula
Molecular Weight, Formula, and Synthetic Utility in Medicinal Chemistry
Executive Summary
3,5-Dimethoxy-N-benzylaniline (CAS: 207340-90-7) is a secondary amine intermediate critical to the synthesis of nitrogen-containing heterocycles, particularly carbazoles and quinolines. Distinguished by its electron-rich 3,5-dimethoxy motif, it serves as a highly reactive nucleophile in annulation reactions and a versatile scaffold in Structure-Activity Relationship (SAR) studies targeting antimicrobial and anticancer pathways.
This technical guide provides a definitive physicochemical profile, validated synthesis protocols, and structural characterization data (NMR) to support researchers in the efficient utilization of this compound.
Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | N-benzyl-3,5-dimethoxyaniline | |
| Molecular Formula | C₁₅H₁₇NO₂ | |
| Molecular Weight | 243.30 g/mol | Monoisotopic Mass: 243.1259 Da |
| CAS Number | 207340-90-7 | Distinct from 3,5-dimethoxyaniline (10272-07-8) |
| Physical State | Yellow Oil | Often solidifies upon high-vacuum drying or cooling |
| Solubility | Soluble in CHCl₃, DCM, DMSO, EtOAc | Lipophilic nature (LogP ~3.[1][2]3) |
| pKa (Calc) | ~4.5 (Conjugate acid) | Less basic than benzylamine due to aniline resonance |
Structural Parameters (Lipinski & Veber)
-
H-Bond Donors: 1 (Secondary Amine)
-
H-Bond Acceptors: 3 (2 Methoxy O, 1 Amine N)
-
Rotatable Bonds: 5
-
Topological Polar Surface Area (TPSA): ~30.5 Ų
Synthetic Pathways & Methodology
The synthesis of 3,5-dimethoxy-N-benzylaniline is most efficiently achieved via Reductive Amination or N-Alkylation . The reductive amination route is generally preferred in medicinal chemistry workflows to avoid over-alkylation (formation of tertiary amines).
Diagram: Synthesis & Application Logic
Figure 1: Synthetic routes to 3,5-dimethoxy-N-benzylaniline and downstream applications.
Protocol A: Reductive Amination (Recommended)
Mechanism: Condensation of aniline with benzaldehyde forms an imine intermediate, which is selectively reduced to the secondary amine.
-
Reagents: 3,5-Dimethoxyaniline (1.0 equiv), Benzaldehyde (1.0 equiv), NaBH₄ (1.5 equiv), Methanol (0.5 M).
-
Procedure:
-
Dissolve 3,5-dimethoxyaniline in dry methanol.
-
Add benzaldehyde dropwise. Stir at Room Temperature (RT) for 2–4 hours (monitor by TLC for imine formation).
-
Cool to 0°C and add NaBH₄ portion-wise (gas evolution occurs).
-
Warm to RT and stir for 1 hour.
-
Quench: Add saturated NH₄Cl solution.
-
Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.
-
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: Hexane/EtOAc (98:2 to 90:10).
-
Yield: Typically 70–85% as a yellow oil.
-
Protocol B: "Borrowing Hydrogen" Catalysis (Green Chemistry)
Recent literature [1] demonstrates a catalytic route using benzyl alcohol and a Ruthenium or Iron pincer complex. This avoids stoichiometric hydride reagents but requires high temperatures (120°C) and specialized catalysts.
Analytical Characterization (Validation)
To ensure the integrity of the synthesized scaffold, the following spectroscopic data should be used for validation. The data below corresponds to the purified "yellow oil" product [1][2].
¹H NMR (500 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.37 – 7.32 | Multiplet | 4H | Benzyl aromatic (meta/ortho) |
| 7.27 | Doublet (J=7Hz) | 1H | Benzyl aromatic (para) |
| 5.89 | Singlet | 1H | Aniline aromatic (C4-H) |
| 5.84 | Singlet | 2H | Aniline aromatic (C2,6-H) |
| 4.30 | Singlet | 2H | N-CH₂-Ph (Benzylic) |
| 4.13 | Broad Singlet | 1H | N-H (Exchangeable) |
| 3.73 | Singlet | 6H | -OCH₃ (Methoxy groups) |
¹³C NMR (125 MHz, CDCl₃)
-
Aromatic C-O: 161.7 ppm[3]
-
Aromatic C-N: 150.1 ppm[3]
-
Benzyl ipso-C: 139.3 ppm
-
Aromatic CH: 128.6, 127.5, 127.3 ppm (Benzyl ring)
-
Aniline CH: 91.6, 89.9 ppm (Electron-rich ring carbons)
-
Methoxy C: 55.1 ppm[3]
-
Benzylic C: 48.4 ppm[3]
Interpretation: The upfield shift of the aniline protons (5.84–5.89 ppm) confirms the strong electron-donating effect of the two methoxy groups. The presence of a single benzylic peak at 4.30 ppm confirms mono-alkylation.
Applications in Drug Discovery[5][6][7]
Synthesis of 3-Hydroxycarbazoles
The 3,5-dimethoxy-N-benzylaniline scaffold is a specific substrate for the Nenitzescu-type annulation with quinones.[4] This reaction provides rapid access to 3-hydroxycarbazoles, a structural motif found in alkaloids like murrayafoline A.
-
Reaction: this compound + 1,4-Benzoquinone
3-Hydroxycarbazole derivative. -
Mechanism: Michael addition followed by oxidative cyclization [2].
Quinoline Construction
Via Ruthenium-catalyzed deaminative coupling, this molecule reacts with para-substituted benzaldehydes and triallylamine to form 2,3-disubstituted quinolines [3]. This highlights its utility as a "masked" aniline equivalent that stabilizes reactive intermediates.
Diagram: Carbazole Annulation Mechanism
Figure 2: The Nenitzescu-type annulation pathway utilizing the electron-rich aniline core.
Safety & Handling
-
Hazards: Like most anilines, this compound should be treated as potentially toxic if swallowed or absorbed through the skin.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the secondary amine.
-
Stability: The electron-rich ring makes it susceptible to oxidation; solutions should not be left open to air for extended periods.
References
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols. Journal of Organic Chemistry. (2022). Detailed synthesis and NMR characterization of this compound (Compound 5h).
-
Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. Tetrahedron Letters / Caltech. (2016).[4] Application of this compound in carbazole synthesis.[4][5]
-
Concise Synthesis of 2,3-Disubstituted Quinoline Derivatives. RSC Advances. (2023). Usage in Ruthenium-catalyzed coupling reactions.
Sources
Technical Guide: N-Benzyl-3,5-dimethoxyaniline (CID 21818624)
A Versatile Pharmacophore for Heterocyclic Annulation and Drug Discovery
Executive Summary
N-Benzyl-3,5-dimethoxyaniline (PubChem CID: 21818624; CAS: 207340-90-7) is a secondary amine intermediate characterized by an electron-rich 3,5-dimethoxybenzene core.[1] Unlike simple anilines, the specific substitution pattern of this compound renders it a highly reactive nucleophile, particularly valuable in the synthesis of 3-hydroxycarbazoles and quinolines —scaffolds frequently observed in anti-malarial, anti-bacterial, and anti-tumor agents.[1]
This guide provides a rigorous technical analysis of the compound's synthesis, physicochemical properties, and its critical role as a precursor in Nenitzescu-type annulation reactions .[1]
Part 1: Chemical Profile & Physicochemical Properties[1][2]
The electron-donating methoxy groups at the meta positions (relative to the amine) significantly enhance the nucleophilicity of the aromatic ring, making the para-position highly susceptible to electrophilic attack.[1]
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | N-Benzyl-3,5-dimethoxybenzenamine |
| CAS Number | 207340-90-7 |
| Molecular Formula | C₁₅H₁₇NO₂ |
| Molecular Weight | 243.30 g/mol |
| Physical State | Viscous oil (Colorless to pale brown) |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc, Toluene; Insoluble in H₂O |
| Key NMR Signals (¹H) | δ 5.93 (t, 1H), 5.84 (d, 2H), 4.30 (s, 2H, CH₂), 3.76 (s, 6H, OMe) |
Part 2: Synthetic Methodologies
Two primary protocols are recommended based on the scale and available reagents. Protocol A is the industry standard for reliability, while Protocol B offers a modern, atom-economical catalytic approach.[1]
Protocol A: Reductive Amination (Standard & Scalable)
Best for: Routine lab-scale synthesis (1–10 mmol) where reliability is paramount.
Mechanism: Condensation of 3,5-dimethoxyaniline with benzaldehyde forms an imine (Schiff base), which is subsequently reduced to the secondary amine.[1]
Reagents:
-
Benzaldehyde (1.0 equiv)[3]
-
Sodium Borohydride (NaBH₄) (1.5 equiv) or NaBH(OAc)₃
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Step-by-Step Workflow:
-
Imine Formation: Dissolve 3,5-dimethoxyaniline in anhydrous MeOH. Add benzaldehyde dropwise at room temperature (RT).[1] Stir for 2–4 hours. Monitoring: Check TLC for the disappearance of the aniline spot.[1][4]
-
Reduction: Cool the mixture to 0°C. Add NaBH₄ portion-wise (caution: gas evolution).
-
Completion: Allow the reaction to warm to RT and stir for 12 hours.
-
Work-up: Quench with H₂O. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash column chromatography (Hexane/EtOAc 9:1) yields the product as a colorless oil.[1][5]
Protocol B: Zn(II)-Catalyzed N-Alkylation (Green Chemistry)
Best for: Atom economy and avoiding hydride reagents.
Reagents:
-
Benzyl Alcohol (1.2 equiv)[5]
-
Catalyst: Azo-aromatic Zn(II) complex (3 mol%)
-
Base: ᵗBuOK (0.5 equiv)[5]
-
Solvent: Toluene (degassed)
Workflow:
-
Combine amine, alcohol, catalyst, and base in a sealed tube under Argon.[1][5]
-
Heat to 120°C for 16 hours.
-
Evaporate volatiles and purify via silica gel chromatography.[1][5]
-
Yield: Typically 78–85%.[1]
Part 3: Mechanism of Action & Applications[1]
1. Synthesis of 3-Hydroxycarbazoles (Nenitzescu Annulation)
The primary utility of this compound lies in its ability to react with quinones to form biologically active carbazoles.[1] This reaction mimics the Nenitzescu indole synthesis but is adapted for electron-rich secondary anilines.[1]
Mechanism:
-
Michael Addition: The electron-rich aniline attacks the quinone.[1]
-
Cyclization: Intramolecular nucleophilic attack occurs, closing the ring.[1]
-
Aromatization: Loss of water/oxidation leads to the fully aromatic carbazole system.[1]
Figure 1: The synthetic pathway for converting this compound into 3-hydroxycarbazoles via reaction with quinones.[6]
2. Quinoline Synthesis via Three-Component Coupling
Recent studies utilize this compound in Ruthenium-catalyzed deaminative coupling with benzaldehydes and triallylamine to form 2,3-disubstituted quinolines.[1] This highlights the compound's utility in diversity-oriented synthesis (DOS) .[1]
Part 4: Quality Control & Characterization[1]
To validate the integrity of the synthesized this compound, the following NMR signature must be confirmed. The distinct triplet at 5.93 ppm represents the proton on the aromatic ring between the two methoxy groups, a critical indicator of regiochemical purity.[1]
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H | 7.38 – 7.27 | Multiplet | 5H | Benzyl aromatic protons |
| ¹H | 5.93 | Triplet (J=2.1 Hz) | 1H | Ar-H (C4 position) |
| ¹H | 5.84 | Doublet | 2H | Ar-H (C2, C6 positions) |
| ¹H | 4.30 | Singlet | 2H | N-CH₂-Ph |
| ¹H | 3.76 | Singlet | 6H | -OCH₃ (Methoxy groups) |
Part 5: Safety & Handling
-
Hazard Classification:
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21818624, this compound. Retrieved from [Link]
-
Stoltz, B. M., et al. (2012).[1] Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. California Institute of Technology.[1][4] Retrieved from [Link]
-
Paul, N. D., et al. (2022).[1][5] Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand. The Journal of Organic Chemistry. Retrieved from [Link]
-
Mallesha, L., et al. (2014).[1][2] Investigation of Antioxidant Activity of 3,5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry. Retrieved from [Link]
Sources
- 1. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Benzyl-4-methoxyaniline | C14H15NO | CID 519413 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical properties of N-benzyl-3,5-dimethoxyaniline
[1][2][3]
Executive Summary
This compound (CAS: 207340-90-7) is an electron-rich secondary amine derived from the reductive amination of 3,5-dimethoxyaniline. Unlike its solid parent compound, this derivative typically exists as a colorless to yellow viscous oil at room temperature. Its electron-rich aromatic ring makes it a highly reactive nucleophile, widely utilized in oxidative annulation reactions to form biologically active carbazole alkaloids. This guide details its physicochemical properties, spectral fingerprints, and synthesis protocols for research and development applications.
Chemical Identity & Structural Analysis[4][5]
| Parameter | Detail |
| IUPAC Name | This compound |
| Alternative Names | N-Benzyl-3,5-dimethoxybenzenamine; 3,5-Dimethoxy-N-benzylaniline |
| CAS Number | 207340-90-7 |
| Molecular Formula | C₁₅H₁₇NO₂ |
| Molecular Weight | 243.30 g/mol |
| SMILES | COc1cc(NCc2ccccc2)cc(OC)c1 |
| Structure Description | A secondary amine linking a benzyl group and a 3,5-dimethoxyphenyl ring. The two methoxy groups at the meta positions relative to the nitrogen significantly increase electron density on the aromatic ring. |
Physicochemical Properties[1][4][5][6][7][8][9][10][11]
Unlike many primary anilines which are crystalline solids, the N-benzylation of 3,5-dimethoxyaniline disrupts intermolecular hydrogen bonding, resulting in a liquid state at ambient conditions.
Table 1: Physical Properties Data
| Property | Value / Observation | Condition / Note |
| Physical State | Liquid (Viscous Oil) | At 25°C [1, 2] |
| Color | Colorless to Yellow | Darkens upon oxidation/air exposure |
| Melting Point | < 25°C | Oil at room temperature |
| Boiling Point | ~380–400°C (Predicted) | Decomposes before boiling at atm pressure |
| Density | ~1.12 g/cm³ (Predicted) | Estimated based on functional group contributions |
| Solubility | Soluble | DCM, Chloroform, Ethyl Acetate, Toluene, DMSO |
| Solubility | Insoluble | Water |
| pKa (Conjugate Acid) | ~4.5–5.0 (Predicted) | Less basic than alkyl amines due to aryl conjugation |
Critical Note: As an electron-rich oil, this compound is prone to oxidation. It should be stored under an inert atmosphere (Argon/Nitrogen) at low temperatures (2–8°C) to prevent discoloration (browning).
Spectral Characterization (NMR & MS)[3]
Accurate identification relies on Nuclear Magnetic Resonance (NMR). The symmetry of the 3,5-dimethoxyphenyl ring simplifies the spectrum, providing distinct diagnostic peaks.
Table 2: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 7.32 – 7.38 | Multiplet (m) | 4H | Ar-H (Benzyl) | meta/ortho protons of benzyl group |
| 7.27 – 7.30 | Multiplet (m) | 1H | Ar-H (Benzyl) | para proton of benzyl group |
| 5.89 | Singlet (s) | 1H | Ar-H (Aniline C4) | Proton between two methoxy groups (para to N) |
| 5.84 | Singlet (s) | 2H | Ar-H (Aniline C2, C6) | Protons ortho to N |
| 4.30 | Singlet (s) | 2H | N-CH ₂-Ph | Benzylic methylene protons |
| 4.13 | Broad Singlet (br s) | 1H | N-H | Secondary amine proton (exchangeable) |
| 3.73 | Singlet (s) | 6H | -OCH ₃ | Two equivalent methoxy groups |
Table 3: ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
| 161.7 | C -OMe (C3, C5 of aniline ring) |
| 150.1 | C -N (C1 of aniline ring) |
| 139.3 | C -ipso (Benzyl ring) |
| 128.6, 127.5, 127.3 | Ar-C (Benzyl ring CH) |
| 91.6 | Ar-C (C4, between OMe groups) |
| 89.9 | Ar-C (C2, C6, ortho to N) |
| 55.1 | -OC H₃ (Methoxy carbons) |
| 48.4 | N-C H₂ (Benzylic carbon) |
Synthesis & Purification Protocol
The most robust method for synthesizing this compound is Reductive Amination . This one-pot procedure avoids over-alkylation common with direct alkylation (e.g., using benzyl bromide).
Reaction Pathway[10][12][13]
-
Condensation: 3,5-Dimethoxyaniline + Benzaldehyde → Imine (Schiff Base)
-
Reduction: Imine + NaBH₄ → Secondary Amine
Visual Workflow (Graphviz)
Figure 1: Step-by-step reductive amination workflow for the synthesis of this compound.
Detailed Protocol [Based on Ref 1, 3]
-
Imine Formation: Dissolve 3,5-dimethoxyaniline (1.0 equiv) and benzaldehyde (1.0–1.1 equiv) in dry Methanol or Toluene. Stir at room temperature for 2–4 hours.
-
Checkpoint: Monitor by TLC for disappearance of aniline.
-
-
Reduction: Cool the mixture to 0°C. Add Sodium Borohydride (NaBH₄, 1.5–2.0 equiv) portion-wise. Allow to warm to room temperature and stir overnight (12–16 h).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude oil via silica gel flash chromatography.
-
Eluent: Hexane/Ethyl Acetate (95:5 to 90:10 gradient).
-
Yield: Typically 75–85%.
-
Applications & Reactivity
Oxidative Annulation (Carbazole Synthesis)
This compound is a specific precursor for the synthesis of 3-hydroxycarbazoles . When reacted with benzoquinones under oxidative conditions (e.g., using Pd(OAc)₂ or simply acetic acid/toluene), the electron-rich ring undergoes C-C bond formation to close the carbazole ring.
Reactivity Logic
-
Nucleophilicity: The nitrogen lone pair is moderately available, but the 3,5-dimethoxy groups make the para and ortho carbons of the aniline ring highly nucleophilic (positions 2, 4, and 6).
-
Regioselectivity: Electrophilic aromatic substitution typically occurs at the para position (C4) relative to the nitrogen, due to the synergistic directing effects of the methoxy groups and the amine.
Figure 2: Primary reactivity pathways for this compound.
References
-
Wong, O. A., & Stoltz, B. M. (2016). "Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones."[1] Tetrahedron Letters, 57(10), 1100-1103. [1]
-
Sinha, S., et al. (2021).[2][3] "Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand." The Journal of Organic Chemistry, 86(15), 10000–10015.
-
PubChem Compound Summary. (2024). "this compound (CID 21818624)." National Center for Biotechnology Information.
Strategic Utilization of Electron-Rich Secondary Aniline Building Blocks in Drug Discovery
Introduction: The Chemical Space
Electron-rich secondary anilines (e.g., N-alkyl-p-anisidines, N-alkyl-indolines) are ubiquitous pharmacophores in modern drug discovery, serving as key motifs in kinase inhibitors, GPCR ligands, and bioconjugates.[1] Their high nucleophilicity makes them excellent candidates for forming C-N bonds, yet this same property introduces significant challenges: susceptibility to oxidative degradation, "poisoning" of metal catalysts via strong coordination, and metabolic toxicity liabilities.
This guide provides a technical roadmap for the synthesis, handling, and medicinal chemistry application of these building blocks, moving beyond standard textbook definitions to address the practical realities of the benchtop.
Structural Considerations & Reactivity
The reactivity of secondary anilines is governed by the interplay between the nitrogen lone pair and the aromatic ring. In electron-rich systems (bearing EDGs like -OMe, -OH, -NR2), the "push" effect increases the electron density on the nitrogen, enhancing nucleophilicity but also lowering the oxidation potential (
The Stability-Reactivity Trade-off
-
High Nucleophilicity: Facilitates
and metal-catalyzed couplings but increases the rate of background oxidation. -
Coordination Strength: Electron-rich amines can bind too tightly to Lewis acidic metal centers (Pd, Cu), potentially arresting catalytic cycles.
-
Metabolic Liability: High electron density facilitates CYP450-mediated oxidation to reactive quinone imines (See Section 5).
Synthetic Methodologies: C-N Bond Formation
When incorporating electron-rich secondary anilines into larger scaffolds, three primary methodologies dominate. The choice depends strictly on the electrophile partner and the tolerance for oxidative conditions.
Buchwald-Hartwig Cross-Coupling (The Gold Standard)
For coupling electron-rich secondary anilines with aryl halides, Palladium-catalyzed coupling is the most robust method. However, standard ligands (e.g.,
-
The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) [2][3]
-
Ligand of Choice: RuPhos or BrettPhos .
-
Mechanistic Rationale: These bulky, electron-rich ligands facilitate the difficult reductive elimination step. Specifically, RuPhos is engineered to prevent the formation of off-cycle Pd-amine complexes which are common with secondary amines.
-
Base Selection: LiHMDS (Lithium hexamethyldisilazide) is preferred over alkoxides for substrates with base-sensitive groups or to prevent side reactions, though NaOtBu remains the standard for unfunctionalized cores.
-
Chan-Lam Coupling (The Mild Alternative)
Useful when the electrophile is a boronic acid.[4][5]
-
Mechanism: Oxidative coupling using Cu(II).[6]
-
Critical Limitation: This reaction requires an oxidant (usually air/O2).[7] For highly electron-rich anilines (e.g., N-methyl-4-aminophenol), the oxidative conditions can degrade the aniline faster than the coupling occurs.
-
Optimization: Use stoichiometric Cu(OAc)2 in inert atmosphere if air oxidation is problematic, or switch to slow-addition protocols.
Reductive Amination (Building the Block)
Used primarily to synthesize the secondary aniline building block from a primary aniline.
-
Reagent: NaBH(OAc)3 (Sodium triacetoxyborohydride).
-
Why: It is mild enough to not reduce the aldehyde/ketone prior to imine formation and tolerates the electron-rich aromatic ring.
Method Selection Workflow
Figure 1: Decision matrix for synthetic route selection based on electrophile availability and substrate stability.
Detailed Experimental Protocol
Objective: Coupling of N-methyl-p-anisidine (Electron-Rich Secondary Aniline) with 4-bromo-pyridine.
Rationale: This protocol utilizes RuPhos to manage the steric bulk of the secondary amine and LiHMDS to provide a soluble, non-nucleophilic base that minimizes dehalogenation side reactions.
Reagents & Equipment
-
Catalyst:
(1 mol%) -
Ligand: RuPhos (2 mol%)
-
Base: LiHMDS (1.0 M in THF, 2.2 equiv)
-
Solvent: Toluene (Anhydrous, degassed)
-
Atmosphere: Argon (Strict Schlenk technique required)
Step-by-Step Methodology
-
Pre-Complexation (Crucial for Reproducibility):
-
In a glovebox or under Argon flow, charge a flame-dried Schlenk tube with
and RuPhos. -
Add anhydrous toluene (2 mL/mmol).
-
Heat to 80°C for 5 minutes. The solution should turn from dark purple/red to a clear orange/brown, indicating active catalyst formation (
).
-
-
Substrate Addition:
-
Cool the catalyst solution to Room Temperature (RT).
-
Add the aryl halide (4-bromo-pyridine, 1.0 equiv).
-
Add the N-methyl-p-anisidine (1.1 equiv). Note: If the aniline is an oil, weigh it in a syringe to avoid oxidation during transfer.
-
-
Base Addition & Reaction:
-
Add LiHMDS dropwise at RT.
-
Seal the tube and heat to 85°C.
-
Monitor by LCMS. Conversion should be >95% within 2-4 hours.
-
-
Workup (Oxidation Mitigation):
-
Cool to RT. Quench with saturated
. -
Extract with EtOAc. Do not dry the organic layer with air bubbling. Use
and concentrate under reduced pressure immediately. -
Purify via flash chromatography (DCM/MeOH gradient).
-
Self-Validation Criteria
-
Visual Check: A persistent black precipitate indicates "Palladium Black" formation, suggesting ligand dissociation or oxidation. The reaction has likely failed.
-
NMR Verification: Look for the disappearance of the N-H broad singlet and the downfield shift of the N-Methyl group (typically 2.8 ppm
3.2-3.5 ppm upon arylation).
Medicinal Chemistry: The Metabolic Liability
Electron-rich anilines are notorious "structural alerts" in drug design due to bioactivation.
Mechanism of Toxicity
Cytochrome P450 enzymes (specifically CYP1A2 and CYP2C9) can oxidize the electron-rich ring.
-
Hydroxylation: Formation of an aminophenol.
-
Oxidation: Conversion to a Quinone Imine (highly electrophilic).
-
Conjugation: The Quinone Imine reacts with Glutathione (GSH) or cellular proteins (Hepatotoxicity).
Pathway Visualization
Figure 2: Metabolic activation pathway of electron-rich anilines leading to potential toxicity.
Mitigation Strategies
-
Fluorine Scan: Introduce Fluorine at the metabolic hotspot (usually para or ortho to the amine) to block hydroxylation.
-
Electronic Deactivation: Replace the phenyl ring with a pyridine or pyrimidine to lower
, making oxidation more difficult.
Comparison of Synthetic Methods
| Feature | Buchwald-Hartwig | Chan-Lam | Reductive Amination |
| Bond Formed | |||
| Primary Substrate | Aryl Halide + Amine | Boronic Acid + Amine | Ketone + Amine |
| Key Reagent | Pd / RuPhos | Cu(OAc)2 / O2 | NaBH(OAc)3 |
| Tolerance (Oxidation) | High (Inert atm.) | Low (Requires Oxidant) | High |
| Steric Tolerance | High (with specific ligands) | Moderate | Low (Schiff base stability) |
| Scalability | Excellent | Good | Excellent |
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Kalgutkar, A. S., et al. (2005). Structural alerts for toxicity: idiosyncratic toxicity mechanisms. Current Drug Metabolism, 6(2), 161-225. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
Sources
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Strategic Sourcing and Synthesis of N-Benzyl-3,5-dimethoxyaniline: A Technical Guide
Topic: Strategic Sourcing and Synthesis of N-Benzyl-3,5-dimethoxyaniline Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Procurement Specialists
Executive Summary & Compound Profile
This compound (Molecular Weight: 243.30 g/mol ) is a critical intermediate in the synthesis of stilbenoid analogs (e.g., pterostilbene derivatives) and tubulin polymerization inhibitors. While the parent aniline is a commodity chemical, the N-benzyl derivative is frequently absent from standard catalog inventories, often requiring custom synthesis or high-premium sourcing.
This guide provides a dual-track strategy:
-
Sourcing: Direct procurement data for the precursor (3,5-dimethoxyaniline).
-
Synthesis: A validated, self-checking protocol for the one-pot reductive amination to generate the target in-house with high purity.
Chemical Identity
| Property | Target Compound | Precursor Compound |
| Name | This compound | 3,5-Dimethoxyaniline |
| CAS | Rare / Custom (PubChem CID: 21818624) | 10272-07-8 |
| Structure | Aniline nitrogen benzylated | Primary aniline with meta-methoxy groups |
| Role | Advanced Intermediate | Starting Material |
Market Landscape: Sourcing the Precursor
Direct sourcing of the N-benzyl derivative is often cost-prohibitive (> $500/g for custom synthesis). The most efficient strategy is to procure high-purity 3,5-dimethoxyaniline (CAS 10272-07-8) and perform a single-step conversion.
Supplier & Price Analysis (CAS 10272-07-8)
Prices are estimated based on Q1 2025 market data for research-grade (<100g) quantities.
| Supplier Tier | Vendor Examples | Pack Size | Approx. Price (USD) | Lead Time | Recommended For |
| Tier 1 (Global) | Sigma-Aldrich, Thermo (Acros) | 5g | $40 - $80 | 1-3 Days | GMP / GLP Validation |
| Tier 2 (Specialty) | TCI Chemicals, Apollo Scientific | 25g | $150 - $200 | 3-7 Days | Scale-up / Pilot |
| Tier 3 (Bulk/Direct) | Aceschem, Chemsavers | 100g | $200 - $300 | 2-4 Weeks | Routine Synthesis |
Sourcing Recommendation:
-
Discovery Phase: Purchase 5g from Tier 1 suppliers to establish a purity baseline.
-
Development Phase: Switch to Tier 2/3 for kilogram-scale batches, but mandate a Certificate of Analysis (CoA) verifying >98% purity by GC/HPLC to avoid regioisomeric impurities (e.g., 2,5-dimethoxy isomers).
Technical Protocol: The "Make" Strategy
The most robust route to this compound is Reductive Amination . This protocol uses Sodium Triacetoxyborohydride (STAB), offering superior chemoselectivity over NaBH₄ by minimizing the reduction of the aldehyde to benzyl alcohol.
Reaction Scheme
Reagents: 3,5-Dimethoxyaniline (1.0 eq), Benzaldehyde (1.05 eq), STAB (1.4 eq), AcOH (1.0 eq). Solvent: 1,2-Dichloroethane (DCE) or DCM.
Step-by-Step Methodology
-
Imine Formation (In Situ):
-
Charge a dry flask with 3,5-dimethoxyaniline (10 mmol, 1.53 g) and DCE (30 mL).
-
Add Benzaldehyde (10.5 mmol, 1.07 mL) and Acetic Acid (10 mmol, 0.6 mL).
-
Critical Checkpoint: Stir at Room Temperature (RT) for 30-60 mins. Verify imine formation via TLC (disappearance of aniline).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 2.97 g) portion-wise over 10 minutes.
-
Allow to warm to RT and stir for 4–12 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (slow addition, gas evolution).
-
Extract with DCM (3 x 20 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
If necessary, purify via flash column chromatography (Hexane/EtOAc gradient). The product is typically a viscous oil or low-melting solid.
-
Process Visualization (Workflow)
Caption: Optimized reductive amination workflow using STAB for high chemoselectivity.
Quality Control & Impurity Profiling
Ensuring the integrity of the synthesized scaffold is paramount for downstream biological assays.
Critical Impurity Markers
| Impurity Type | Origin | Detection Method | Remediation |
| Unreacted Aniline | Incomplete conversion | TLC (polar), HPLC | Increase aldehyde stoichiometry; extend reaction time. |
| Bis-benzylated Amine | Over-alkylation | HPLC (high retention) | Use STAB (milder) instead of NaBH₄; avoid excess aldehyde. |
| Benzyl Alcohol | Reduction of aldehyde | 1H NMR (benzylic CH2) | Chromatographic separation (easy to remove). |
QC Decision Logic
Caption: QC decision tree for validating this compound purity.
References
-
PubChem. 3,5-Dimethoxyaniline (Compound Summary).[1][2][3] National Library of Medicine. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
Sources
Methodological & Application
Application Note: Selective N-Benzylation of 3,5-Dimethoxyaniline
[1]
Executive Summary
The reaction between 3,5-dimethoxyaniline and benzyl bromide is a fundamental nucleophilic substitution (
While the reaction appears simple, the electron-rich nature of the 3,5-dimethoxyaniline ring and the high reactivity of benzyl bromide create two critical challenges:
-
Chemo-selectivity: Controlling the ratio of mono-benzylated (secondary amine) vs. di-benzylated (tertiary amine) products.[1]
-
Regio-selectivity: Minimizing C-alkylation (Friedel-Crafts type side reactions) driven by the highly activated aromatic ring.[1]
This guide provides optimized protocols for selectively targeting either the mono-benzyl or di-benzyl derivative, grounded in kinetic control and phase-transfer principles.
Mechanistic Insight & Reaction Pathway[1]
The reaction proceeds via a classic
Critical Control Points[1]
-
pK_a Modulation: The
of 3,5-dimethoxyaniline is approximately 3.8-4.[1]0. It is less basic than unsubstituted aniline due to the inductive withdrawal of the methoxy groups, yet the ring is electron-rich.[1] -
The "Polylation" Trap: Once the first benzyl group is added, the resulting secondary amine (
-benzyl-3,5-dimethoxyaniline) is more nucleophilic than the starting primary amine due to the inductive electron donation of the benzyl group. This leads to rapid over-alkylation to the tertiary amine.[1] -
Solution: To stop at the mono-product, we must statistically disadvantage the second alkylation by using a deficiency of benzyl bromide or a large excess of aniline .
Reaction Pathway Diagram[1]
Caption: Kinetic pathway showing the acceleration of the second alkylation step (Red Arrow), highlighting the difficulty of stopping at the mono-stage.
Experimental Protocols
Protocol A: Selective Synthesis of this compound (Mono-Alkylation)
Objective: Maximize Secondary Amine | Yield Target: 75-85%[1]
Reagents:
-
3,5-Dimethoxyaniline (1.0 equiv, limiting reagent strategy is NOT used here; see note)[1]
-
Benzyl Bromide (0.9 equiv) — Limiting the electrophile is crucial.
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF.[1]
-
Optional: DABCO (0.1 equiv) for quenching.[1]
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxyaniline (10 mmol, 1.53 g) in anhydrous Acetonitrile (30 mL).
-
Base Addition: Add
(20 mmol, 2.76 g). The mixture will be a suspension.[1][2] -
Controlled Addition: Heat the mixture to 50°C. Add Benzyl Bromide (9.0 mmol, 1.07 mL) dropwise over 60 minutes using a syringe pump or addition funnel.
-
Why? Slow addition keeps the concentration of electrophile low, statistically favoring reaction with the abundant primary amine over the newly formed secondary amine.
-
-
Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]
-
Quench (Pro-Tip): Add DABCO (1 mmol) and stir for 15 mins. This reacts with any residual benzyl bromide to form a water-soluble salt, preventing over-alkylation during workup.[1]
-
Workup: Filter off the solids (
/KBr). Concentrate the filtrate. Redissolve in Ethyl Acetate, wash with water (2x) and Brine (1x).[1] -
Purification: The crude contains Product (Mono), Starting Material (Aniline), and trace Di-benzyl.[1]
Protocol B: Synthesis of N,N-Dibenzyl-3,5-dimethoxyaniline (Bis-Alkylation)
Objective: Exhaustive Alkylation | Yield Target: >90%[1]
Reagents:
-
3,5-Dimethoxyaniline (1.0 equiv)[1]
-
Benzyl Bromide (2.5 equiv) — Excess required.[1]
-
Potassium Carbonate (3.0 equiv)[1]
-
Potassium Iodide (KI) (0.1 equiv) — Finkelstein Catalyst.[1]
Procedure:
-
Dissolution: Dissolve 3,5-dimethoxyaniline (10 mmol) in DMF (20 mL).
-
Catalyst: Add
(30 mmol) and KI (1 mmol).-
Why KI? Converts Benzyl Bromide to Benzyl Iodide in situ, which is a superior electrophile, ensuring complete conversion of the sterically hindered secondary amine.
-
-
Addition: Add Benzyl Bromide (25 mmol) in one portion.
-
Reaction: Heat to 80–90°C for 12 hours.
-
Workup: Pour the reaction mixture into ice water (100 mL). The product usually precipitates as a solid.[1]
-
Isolation: Filter the precipitate. Wash with water and cold hexanes.[1] Recrystallize from Ethanol if necessary.[1][4]
Data Summary & Critical Parameters
| Parameter | Mono-Selective Protocol | Bis-Selective Protocol |
| Stoichiometry (BnBr) | 0.9 equivalents | 2.5 equivalents |
| Solvent | Acetonitrile (MeCN) | DMF |
| Temperature | 50°C (Mild) | 90°C (Aggressive) |
| Catalyst | None | KI (10 mol%) |
| Addition Rate | Slow (Dropwise / 1h) | Fast (One portion) |
| Major Impurity | Unreacted Aniline | Mono-benzyl intermediate |
| Purification | Chromatography Required | Precipitation / Recrystallization |
Troubleshooting Guide
-
Problem: Low conversion in Mono-protocol.
-
Problem: Formation of "Purple/Black" tar.
-
Cause: Oxidation of the electron-rich aniline ring (quinone imine formation) due to air exposure at high temps.[1]
-
Fix: Run the reaction under a Nitrogen/Argon atmosphere.
-
-
Problem: Difficulty separating Mono-product from Starting Material.
Safety & Handling
-
Benzyl Bromide: Potent lachrymator (tear gas).[1][3] Handle ONLY in a functioning fume hood. Keep a beaker of 10% aqueous NaOH or DABCO solution nearby to neutralize spills/syringes.[1]
-
3,5-Dimethoxyaniline: Toxic if swallowed or absorbed through skin.[1] May cause methemoglobinemia.[1] Wear nitrile gloves.[1]
References
-
General N-Benzylation Protocol (Teaching/Standard)
-
Kinetics of Aniline Alkylation
-
Finkelstein Catalysis (KI)
-
Properties of 3,5-Dimethoxyaniline
Sources
- 1. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocol: Sodium Borohydride Reduction of N-benzylidene-3,5-dimethoxyaniline
A Senior Application Scientist's Guide to the Synthesis of N-(3,5-dimethoxybenzyl)aniline
Abstract
This document provides a comprehensive technical guide for the reduction of the imine, N-benzylidene-3,5-dimethoxyaniline, to its corresponding secondary amine, N-(3,5-dimethoxybenzyl)aniline, using sodium borohydride (NaBH₄). The synthesis of secondary amines is a cornerstone reaction in organic chemistry, critical for the development of pharmaceuticals, agrochemicals, and functional materials. This guide details the underlying mechanism, a robust step-by-step experimental protocol, expert insights into critical process parameters, and necessary safety precautions. It is intended for researchers and professionals in chemical and drug development fields.
Scientific Principles and Mechanism
The reduction of an imine to an amine using sodium borohydride is a classic example of a nucleophilic addition reaction. Sodium borohydride serves as a mild and selective reducing agent, valued for its effectiveness in reducing aldehydes, ketones, and, pertinent to this protocol, imines, without affecting less reactive functional groups like esters or amides.[1][2]
The core of the reaction is the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbon atom of the imine's C=N double bond.[1][3] The mechanism proceeds in two primary stages:
-
Nucleophilic Attack: The hydride ion from NaBH₄ attacks the imine carbon, which carries a partial positive charge due to the electronegativity of the nitrogen atom. This breaks the C=N pi bond, and the electrons move to the nitrogen atom, forming a nitrogen anion.
-
Protonation: The resulting anionic nitrogen intermediate is then protonated by a protic solvent, typically methanol or ethanol, which is used as the reaction medium.[3][4] This step neutralizes the charge and yields the final secondary amine product.
The use of a protic solvent like methanol is crucial not only for protonation but also because it can enhance the reactivity of the borohydride reagent.[5] However, it's important to manage the reaction temperature, as NaBH₄ can react with methanol, especially at elevated temperatures, to produce hydrogen gas.[2]
Caption: Fig. 1: Mechanism of Imine Reduction.
Experimental Protocol
This protocol is designed for the reliable synthesis of N-(3,5-dimethoxybenzyl)aniline. The procedure includes the initial formation of the imine (Schiff base) followed by its in-situ reduction.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |
| 3,5-Dimethoxyaniline | 153.18 | 1.53 g | 10.0 | Harmful if swallowed.[6] |
| Benzaldehyde | 106.12 | 1.06 g (1.02 mL) | 10.0 | Freshly distilled recommended. |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.57 g | 15.0 | Moisture sensitive.[7] |
| Methanol (MeOH) | 32.04 | 50 mL | - | Anhydrous grade. |
| Deionized Water (H₂O) | 18.02 | ~100 mL | - | For workup. |
| Ethyl Acetate (EtOAc) | 88.11 | ~150 mL | - | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | For drying. |
| 1M Hydrochloric Acid (HCl) | - | As needed | - | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - | For neutralization. |
| Saturated Sodium Chloride (Brine) | - | As needed | - | For washing. |
Step-by-Step Procedure
Caption: Fig. 2: Experimental Workflow.
-
Imine Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxyaniline (1.53 g, 10.0 mmol) and benzaldehyde (1.06 g, 10.0 mmol) in 30 mL of anhydrous methanol. Stir the solution at room temperature for 1 hour. Formation of the imine is often visually indicated by a color change or the formation of a precipitate.
-
Cooling: Place the flask in an ice-water bath and cool the mixture to 0 °C.
-
Reduction: Slowly add sodium borohydride (0.57 g, 15.0 mmol, 1.5 equivalents) in small portions over 15-20 minutes.
-
Expert Insight: Portion-wise addition is critical to control the exothermic reaction and the accompanying hydrogen gas evolution that occurs as NaBH₄ reacts with the methanol solvent.[2]
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the imine starting material is fully consumed.
-
Quenching: Once the reaction is complete, carefully and slowly add 50 mL of deionized water to the flask to quench any unreacted sodium borohydride.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL).
-
Expert Insight: The acid wash removes any unreacted aniline starting material, while the bicarbonate wash neutralizes any residual acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude N-(3,5-dimethoxybenzyl)aniline can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Trustworthiness & Validation
-
Reaction Monitoring: The primary method for validating reaction completion is TLC. A suitable mobile phase would be 4:1 Hexane:Ethyl Acetate. The imine spot should disappear and be replaced by a new, typically lower Rf, product spot.
-
Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
FT-IR Spectroscopy: To verify the disappearance of the C=N stretch (approx. 1640-1690 cm⁻¹) and the appearance of an N-H stretch (approx. 3300-3500 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile) when handling chemicals.[7][8]
-
Sodium Borohydride: NaBH₄ is a water-reactive, flammable solid.[7] It reacts with water and acids to produce flammable hydrogen gas, which can ignite.[8] Handle under an inert atmosphere if possible and keep away from moisture and ignition sources.
-
Solvents: Methanol is flammable and toxic. Ethyl acetate is a flammable liquid and can cause eye irritation. All manipulations should be performed in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual NaBH₄ carefully before disposal.
References
-
Vedantu. (n.d.). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Retrieved from [Link]
-
Wikipedia. (2024). Sodium borohydride. Retrieved from [Link]
-
University of California. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
-
Sdfine. (n.d.). SODIUM BOROHYDRIDE. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]
-
Oreate AI Blog. (2026). The Role of Sodium Borohydride in Reductive Amination. Retrieved from [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (3,5-dimethoxy)phenyl isocyanate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 3,5-Dimethoxyaniline. Retrieved from [Link]
Sources
- 1. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 4. youtube.com [youtube.com]
- 5. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 6. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. nj.gov [nj.gov]
Application Note: Strategic Synthesis of Pharmaceutical Intermediates from 3,5-Dimethoxyaniline
Abstract
3,5-Dimethoxyaniline (CAS: 10272-07-8) is a critical pharmacophore in modern medicinal chemistry, particularly in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors and tubulin-binding agents.[1] Its electron-rich aromatic core and specific substitution pattern provide essential metabolic stability and kinase selectivity. This Application Note details three validated synthetic workflows: (1) Isothiocyanate generation for urea-based kinase inhibitors, (2) Conrad-Limpach cyclization for quinoline scaffolds, and (3) Regioselective Friedel-Crafts alkylation. Each protocol is designed with self-validating checkpoints to ensure reproducibility in drug discovery campaigns.
Section 1: The Electronic Landscape & Reactivity Profile
The 3,5-dimethoxyaniline scaffold presents a unique electronic environment. The amino group (
Key Synthetic Implications:
-
Nucleophilicity: The nitrogen is highly nucleophilic, facilitating rapid acylation and reaction with electrophiles (e.g.,
, isocyanates). -
Electrophilic Aromatic Substitution (EAS): The C2/C6 and C4 positions are highly activated. Without careful temperature control, EAS reactions often lead to poly-substitution.
-
Oxidation Sensitivity: The electron-rich ring is susceptible to oxidation; inert atmospheres (Argon/Nitrogen) are mandatory for high-yield protocols.
Visualizing the Reactivity Pathways
Figure 1: Strategic divergence of 3,5-dimethoxyaniline into three primary pharmaceutical intermediate classes.
Section 2: Protocol A — Synthesis of 3,5-Dimethoxyphenyl Isothiocyanate
Application: Precursor for urea-based kinase inhibitors (e.g., FGFR inhibitors like FIIN-1 analogs). Mechanism: Dithiocarbamate formation followed by desulfurization.[2][3][4]
Rationale
Direct reaction with thiophosgene is hazardous. This protocol utilizes a "one-pot" approach using Carbon Disulfide (
Experimental Protocol
Reagents:
-
3,5-Dimethoxyaniline (1.0 eq)[5]
-
Carbon Disulfide (
) (1.5 eq) -
Triethylamine (
) (3.0 eq) -
p-Toluenesulfonyl chloride (
) (1.1 eq) -
Solvent: Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Workflow:
-
Dithiocarbamate Formation:
-
Dissolve 3,5-dimethoxyaniline (10 mmol) in anhydrous THF (50 mL) under Argon.
-
Cool to 0°C in an ice bath.
-
Add
dropwise, followed by the slow addition of . -
Checkpoint: Stir for 1 hour at 0°C. The solution should turn yellow/orange, indicating dithiocarbamate salt formation.
-
-
Desulfurization:
-
Dissolve
in minimal THF and add dropwise to the reaction mixture at 0°C. -
Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Validation (TLC): Monitor consumption of the polar dithiocarbamate spot and appearance of a non-polar spot (Isothiocyanate).
-
-
Workup:
-
Add 1N HCl (20 mL) to quench and dissolve amine salts.
-
Extract with Ethyl Acetate (
mL). Wash organic layer with brine. -
Dry over
and concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography (Hexanes/EtOAc 95:5).
-
Yield Target: >85% as a white/pale yellow solid.
-
Section 3: Protocol B — Conrad-Limpach Synthesis of 4-Hydroxyquinolines
Application: Synthesis of quinoline cores for antimalarials and kinase inhibitors.
Mechanism: Condensation of aniline with
Rationale
The reaction requires thermodynamic control.[6] Kinetic conditions (low temp) favor the amide (anil) formation, while thermodynamic conditions (high temp) favor the enamine (Schiff base) required for cyclization into the 4-hydroxyquinoline isomer.
Experimental Protocol
Reagents:
-
3,5-Dimethoxyaniline (1.0 eq)[5]
-
Ethyl Acetoacetate (1.2 eq)
-
Solvent A: Benzene or Toluene (for condensation)
-
Solvent B: Dowtherm A (for cyclization)[7]
-
Catalyst: Acetic acid (cat.)
Step-by-Step Workflow:
-
Schiff Base Formation (Condensation):
-
Mix aniline (20 mmol), ethyl acetoacetate (24 mmol), and acetic acid (0.5 mL) in Toluene (100 mL).
-
Reflux with a Dean-Stark trap to remove water azeotropically.
-
Checkpoint: Continue reflux until theoretical water volume is collected (~4-6 hours).
-
Evaporate toluene to obtain the crude enamine oil.
-
-
Thermal Cyclization:
-
Heat Dowtherm A (50 mL) to a rolling boil (~250°C) in a flask equipped with a short-path distillation head (to remove ethanol generated).
-
Critical Step: Add the crude enamine dropwise to the boiling Dowtherm A.
-
Reasoning: Slow addition maintains high dilution, favoring intramolecular cyclization over intermolecular polymerization.
-
Maintain temperature for 20 minutes after addition.
-
-
Isolation:
-
Cool the mixture to RT. The product, 5,7-dimethoxy-2-methylquinolin-4-ol, typically precipitates.
-
Dilute with Hexanes (50 mL) to further crash out the solid.
-
Filter and wash with acetone/hexanes.
-
Yield Target: 60-75% off-white powder.
-
Section 4: Protocol C — Regioselective Friedel-Crafts Alkylation
Application: Late-stage functionalization to introduce lipophilic groups at the para-position. Mechanism: Reductive alkylation using aldehyde and silane.[1]
Rationale
Standard Friedel-Crafts requires Lewis acids that can complex with the amine. Using Trifluoroacetic acid (TFA) and Triethylsilane (
Experimental Protocol
Reagents:
-
3,5-Dimethoxyaniline (1.0 eq)[5]
-
Benzaldehyde (or derivative) (1.0 eq)
-
Triethylsilane (
) (2.0 eq) -
Trifluoroacetic Acid (TFA) (2.0 eq)
-
Solvent: Dichloromethane (DCM)[4]
Step-by-Step Workflow:
-
Reaction Setup:
-
Dissolve 3,5-dimethoxyaniline (5 mmol) and benzaldehyde (5 mmol) in DCM (20 mL).
-
Add TFA (10 mmol) dropwise. Stir for 10 minutes.
-
-
Reduction:
-
Add
(10 mmol) slowly. -
Stir at Room Temperature for 3-5 hours.
-
Checkpoint: Solution often changes from dark to light as the iminium intermediate is reduced.
-
-
Workup:
-
Quench with saturated
. -
Extract with DCM.
-
Yield Target: >90% of 4-benzyl-3,5-dimethoxyaniline.
-
Summary of Physicochemical Data
| Intermediate | Formula | MW ( g/mol ) | Key Spectral Feature (NMR) | Storage |
| 3,5-Dimethoxyaniline | 153.18 | Dark, RT | ||
| 3,5-Dimethoxyphenyl Isothiocyanate | 195.24 | IR: ~2100 | 4°C, Inert | |
| 5,7-Dimethoxy-4-quinolone | 205.21 | RT |
References
-
BenchChem. (n.d.). Synthesis routes of 3,5-Dimethoxyaniline. Retrieved from
-
National Institutes of Health (NIH). (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC. Retrieved from
-
Munch, H., et al. (2008). Synthesis of Isothiocyanates: An Update. PMC. Retrieved from
-
Zhou, Q., et al. (2011). Discovery of the Irreversible Covalent FGFR Inhibitor...[8]. ACS Medicinal Chemistry Letters. Retrieved from
-
ResearchGate. (2014). Comparative Synthesis of Substituted 2-Methylquinolin-4(1H)-one. Retrieved from
-
Gao, K., et al. (2014). Novel and Highly Regioselective Friedel-Crafts Alkylation of 3,5-Dimethoxyaniline. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Precision Strategies for the N-Benzylation of Electron-Rich Anilines
Abstract & Strategic Overview
The N-benzylation of electron-rich anilines (e.g., p-anisidine, o-phenylenediamine derivatives) presents a dual paradox in organic synthesis:
-
Nucleophilicity vs. Selectivity: The enhanced nucleophilicity of the nitrogen atom facilitates rapid reaction but promotes uncontrolled over-alkylation (dialkylation).
-
Reactivity vs. Stability: The same electron-donating groups (EDGs) that drive reactivity also render the substrate susceptible to oxidative degradation (blackening) under standard aerobic conditions.
This guide moves beyond textbook definitions to provide two field-validated protocols: Reductive Amination (Method A) for high-value, small-scale precision, and Controlled Direct Alkylation (Method B) for scalable, cost-sensitive applications.
Strategic Decision Matrix
Use the following logic flow to select the appropriate protocol for your substrate.
Figure 1: Decision matrix for selecting the optimal N-benzylation pathway.
Method A: Reductive Amination (The Gold Standard)
Principle: This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that exhibits high chemoselectivity. Unlike NaCNBH₃ (toxic) or NaBH₄ (too aggressive), STAB reduces the intermediate iminium ion faster than the aldehyde, preventing side reactions.
Why it works for Electron-Rich Anilines:
-
pH Control: The reaction proceeds in weakly acidic media (AcOH), which stabilizes the aniline against oxidation.
-
Self-Limiting: Once the mono-benzyl amine is formed, the steric bulk of the acetoxyborohydride complex hinders a second attack, naturally suppressing dialkylation.
Mechanistic Pathway[1]
Figure 2: The STAB-mediated reductive amination pathway favoring mono-alkylation.
Detailed Protocol
Reagents:
-
Substrate: Electron-rich aniline (1.0 equiv)
-
Electrophile: Benzaldehyde (1.0–1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Additive: Glacial Acetic Acid (1.0–2.0 equiv)
Step-by-Step Workflow:
-
Inert Setup (Critical): Flame-dry a round-bottom flask and purge with Argon. Electron-rich anilines oxidize rapidly in solution; an inert atmosphere is non-negotiable for high yields.
-
Imine Formation: Dissolve the aniline (1.0 equiv) and benzaldehyde (1.0 equiv) in DCE (0.2 M concentration).
-
Tech Note: If the aniline is very electron-rich (p-anisidine), imine formation is rapid. If the substrate is less nucleophilic, add AcOH (1.0 equiv) now to catalyze imine formation.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) portion-wise over 10 minutes.
-
Why? Portion-wise addition prevents a localized exotherm which could degrade the hydride.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.
-
Endpoint: Look for disappearance of the imine intermediate.
-
-
Quench: Quench carefully with saturated aqueous NaHCO₃.
-
Caution: Gas evolution (CO₂) will occur.
-
-
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄.
Performance Data (STAB vs. Others):
| Reducing Agent | Selectivity (Mono:Di) | Yield | Notes |
| NaBH(OAc)₃ (STAB) | >99:1 | 92% | Recommended. No toxic cyanide. |
| NaCNBH₃ | 95:5 | 88% | Toxic workup required. |
| NaBH₄ | 60:40 | 75% | Significant over-reduction of aldehyde. |
Method B: Direct Alkylation (Scalable Alternative)
Principle: Direct displacement of a benzyl halide (
Why use this? STAB is expensive for multi-kilogram scales. Benzyl bromide is cheap.
Optimization for Selectivity
To prevent the product (secondary amine) from reacting further to form the tertiary amine, we must manipulate the statistical probability of collision.
-
Stoichiometry: Use a slight excess of Aniline (1.2 equiv) vs Benzyl Bromide (1.0 equiv).
-
Base Selection: Use inorganic bases (NaHCO₃ or K₂CO₃) rather than organic bases (TEA). Organic bases often solubilize the dialkylated salt, driving the reaction further. Inorganic bases precipitate the mono-alkylated salt or keep it in a separate phase.
Detailed Protocol
Reagents:
-
Substrate: Electron-rich aniline (1.2 equiv)
-
Electrophile: Benzyl Bromide (1.0 equiv)
-
Base: NaHCO₃ (2.0 equiv) or Cs₂CO₃ (1.0 equiv)
-
Solvent: DMF (for speed) or Water (Green Chemistry/"On-Water" effect)
Step-by-Step Workflow:
-
Dissolution: Dissolve aniline (1.2 equiv) and base in DMF.
-
Controlled Addition: Cool to 0°C. Dissolve Benzyl Bromide in a minimal amount of DMF.
-
Dosing: Add the Benzyl Bromide solution dropwise over 1 hour via a syringe pump or addition funnel.
-
Critical Mechanism: Keeping the concentration of the electrophile low at all times ensures the aniline (present in excess) is statistically more likely to react than the newly formed product.
-
-
Reaction: Stir at RT for 12 hours.
-
Purification: The crude will contain unreacted aniline. This is easily removed via column chromatography (polarity difference between primary and secondary amine is significant) or by recrystallization of the HCl salt.
Troubleshooting & QC
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Dark/Black Reaction Mixture | Oxidation of electron-rich aniline (Quinone formation). | Degas solvents with |
| Low Conversion (Method A) | Steric hindrance or poor imine formation. | Add molecular sieves (4Å) or MgSO₄ to drive imine equilibrium. |
| Dialkylation (Method B) | Fast addition of Benzyl Bromide. | Slow down addition rate. Switch to Method A. |
Analytical Markers (NMR)[2]
-
Mono-benzylated: Look for the benzylic protons (
4.3 ppm) as a doublet (coupling to NH) or a broad singlet that sharpens on shake. -
Di-benzylated: Benzylic protons appear as a sharp singlet (no NH coupling) usually downfield (
4.6 ppm).
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][7] [Link]
-
Salvatore, R. N. , Nagle, A. S., & Jung, K. W. (2002). Cesium Bases in Organic Synthesis.[8] (Reference for Base-Mediated Selectivity). The Journal of Organic Chemistry, 67(7), 2329–2337. [Link]
-
Pirrung, M. C. (2006). Acceleration of Organic Reactions through Aqueous Solvent Effects. (Reference for "On-Water" Direct Alkylation). Chemistry – A European Journal, 12(5), 1312–1317. [Link]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
Application Note: Optimizing Catalytic Hydrogenation for the Reduction of Schiff Bases
Abstract
The reduction of Schiff bases (imines) to secondary amines is a cornerstone transformation in synthetic organic chemistry, pivotal for the production of pharmaceuticals, agrochemicals, and fine chemicals. Among the available reductive methods, catalytic hydrogenation stands out for its high efficiency, atom economy, and favorable environmental profile, typically yielding water as the sole stoichiometric byproduct.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, key parameters, and practical execution of catalytic hydrogenation for Schiff base reduction. It delves into the causality behind experimental choices, offering detailed, field-proven protocols for common catalytic systems and troubleshooting advice to navigate potential challenges.
Introduction: The Significance of Schiff Base Reduction
Schiff bases, characterized by their carbon-nitrogen double bond (azomethine group), are versatile intermediates synthesized via the condensation of a primary amine with an aldehyde or ketone.[2] Their reduction to secondary amines provides access to a critical class of compounds with broad biological and industrial relevance.[2][3] While chemical reductants like sodium borohydride (NaBH₄) are effective, they often require specific conditions and may not be suitable for substrates with sensitive functional groups like nitro or chloro groups.[4] Catalytic hydrogenation offers a powerful and often more chemoselective alternative, utilizing molecular hydrogen (H₂) and a metal catalyst to achieve the desired transformation.[1] This process is highly adaptable to both lab-scale synthesis and large-scale industrial production.[5]
Mechanistic Considerations
Schiff Base Formation
The synthesis of the Schiff base is the prerequisite step. It proceeds through a nucleophilic attack of the primary amine on the carbonyl carbon, forming a hemiaminal intermediate. Subsequent acid-catalyzed dehydration yields the stable imine, or Schiff base.[3]
Caption: General reaction scheme for Schiff base formation.
Catalytic Hydrogenation of the Imine Bond
The hydrogenation of the C=N bond occurs on the surface of a heterogeneous catalyst. The generally accepted mechanism involves the following key steps:
-
Adsorption: Both the Schiff base and molecular hydrogen are adsorbed onto the active sites of the catalyst surface.
-
H-H Bond Cleavage: The catalyst facilitates the cleavage of the H-H bond, generating active hydrogen atoms on the surface.
-
Hydrogen Transfer: The adsorbed imine undergoes stepwise addition of two hydrogen atoms across the C=N double bond.
-
Desorption: The resulting secondary amine has a lower affinity for the catalyst surface and is desorbed, freeing the active site for the next catalytic cycle.
Caption: Simplified workflow of heterogeneous catalytic hydrogenation.
Optimizing Reaction Conditions: A Guide to Experimental Choices
The success of a Schiff base hydrogenation hinges on the careful selection of several interdependent parameters. The impurity profile and final yield are strongly dependent on factors like the reactor type, operating conditions, and catalyst loading.[5]
The Catalyst: The Heart of the Reaction
The choice of catalyst is the most critical decision, governing reaction rate, selectivity, and conditions. Both heterogeneous and homogeneous catalysts are employed, with the former being more common in industrial settings due to ease of separation and recyclability.[6][7]
| Catalyst | Typical Loading (w/w) | Typical H₂ Pressure | Typical Temperature | Key Characteristics & Causality |
| Palladium on Carbon (Pd/C) | 1-10 mol% | 1-10 bar (15-150 psig) | 25-80 °C | Workhorse Catalyst: Highly active and cost-effective. The carbon support provides high surface area. Caution is required with substrates containing benzyl groups or other reducible functionalities, as Pd/C is a very active hydrogenolysis catalyst.[5] |
| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | 1-5 mol% | 1-4 bar (15-60 psig) | 25-50 °C | High Activity at Low Pressure: Often more active than palladium for reducing substituted imines. It is generally less prone to causing hydrogenolysis than Pd/C. The active catalyst is finely divided platinum metal, formed in situ from the oxide. |
| Raney® Nickel (Ra-Ni) | 5-20% (slurry) | 3-100 bar (45-1500 psig) | 50-150 °C | Cost-Effective & Robust: Excellent for reducing aliphatic and aromatic imines and nitriles.[8][9] Requires higher temperatures and pressures than noble metal catalysts. Its high activity is due to the large, porous surface area created by leaching aluminum from a Ni-Al alloy.[10] |
| Homogeneous Catalysts (e.g., Rh, Ir, Ru complexes) | 0.01-1 mol% | 1-100 bar | 25-100 °C | High Selectivity & Mild Conditions: Often used for asymmetric hydrogenation to produce chiral amines when paired with chiral ligands.[11][12] The catalyst and ligand structure can be finely tuned for specific substrates, but catalyst removal can be more complex than with heterogeneous systems. |
Solvent Selection
The solvent solubilizes the substrate and product, influences the catalyst's interaction with hydrogen, and affects the reaction rate.
-
Alcohols (Methanol, Ethanol, Isopropanol): These are the most common solvents. They are polar, effectively dissolve most substrates and the resulting amines, and are generally compatible with the catalytic process. Methanol is frequently used in large-scale hydrogenations.[5]
-
Ethers (THF, Dioxane): Good aprotic choices for substrates sensitive to protic solvents.
-
Esters (Ethyl Acetate): A less polar option, often used when the product amine is sensitive to alcohols.
-
Hydrocarbons (Toluene, Hexane): Generally used for nonpolar substrates.
Causality: The solvent can influence hydrogen availability at the catalyst surface. Polar protic solvents can participate in the protonolysis steps and may alter the surface chemistry of the catalyst, sometimes enhancing activity.
Hydrogen Pressure
-
Low Pressure (1-10 bar): Sufficient for most reductions using highly active catalysts like Pd/C and PtO₂. Safer for standard laboratory glassware and equipment.
-
High Pressure (>10 bar): Often required for less reactive substrates or with catalysts like Raney Nickel.[13] Increased pressure increases the concentration of hydrogen at the catalyst surface, accelerating the reaction rate. However, it can also increase the risk of over-reduction or other side reactions.
Temperature
Reaction temperature is a trade-off between reaction rate and selectivity.
-
Ambient Temperature (25 °C): Often sufficient for reactive substrates with active catalysts.
-
Elevated Temperature (40-150 °C): Increases the reaction rate, which is necessary for sterically hindered or electronically deactivated Schiff bases.[5][13] However, higher temperatures can promote side reactions, such as hydrogenolysis (cleavage of C-O or C-N bonds) or catalyst degradation.
Experimental Protocols
Safety Note: Catalytic hydrogenation involves flammable solvents and hydrogen gas under pressure. All procedures must be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate pressure-rated equipment. Catalysts like Pd/C and Raney Nickel can be pyrophoric upon exposure to air, especially after use; they must be handled with care and never allowed to dry in the air.
General Experimental Workflow
Caption: Standard workflow for Schiff base catalytic hydrogenation.
Protocol 1: Reduction of N-Benzylideneaniline using 10% Pd/C
This protocol describes a standard, reliable procedure for reducing a representative aromatic Schiff base under low-pressure conditions.
Materials:
-
N-Benzylideneaniline (1.00 g, 5.52 mmol)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 100 mg, ~5 mol% Pd)
-
Methanol (MeOH), reagent grade (25 mL)
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) or Argon (Ar) gas
-
Celite® 545 or equivalent filtration aid
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
Reaction Setup: To a pressure-rated reaction vessel, add N-benzylideneaniline (1.00 g). Add methanol (25 mL) and stir until the solid is fully dissolved.
-
Inerting: Seal the vessel and purge the headspace with nitrogen or argon for 5-10 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (100 mg). Note: Wet Pd/C is safer to handle than dry. Avoid letting the catalyst dry.
-
Hydrogenation: Seal the vessel again, evacuate the inert gas, and purge with hydrogen gas three times. Pressurize the vessel to 3 bar (approx. 45 psig) with hydrogen.
-
Reaction: Begin vigorous stirring. The reaction is typically exothermic. Monitor the pressure drop; a cessation of hydrogen uptake indicates the reaction is complete. For this substrate, the reaction is usually complete within 2-4 hours at room temperature (25 °C).
-
Monitoring: (Optional) The reaction can be monitored by TLC or LC/MS by carefully depressurizing, purging with nitrogen, and removing a small aliquot.
-
Work-up: Once the reaction is complete, vent the hydrogen gas and purge the vessel thoroughly with nitrogen.
-
Filtration: Prepare a small pad of Celite® in a Büchner funnel and wet it with methanol. Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. CRITICAL: Never allow the catalyst on the filter pad to become dry. It is pyrophoric. Wash the reaction vessel and the filter cake with additional methanol (2 x 10 mL) to ensure complete product recovery. Quench the catalyst on the filter pad with plenty of water before disposal.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield N-benzylaniline as a solid or oil. The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Reduction using Raney® Nickel
This protocol is suitable for substrates that may be resistant to reduction under milder conditions.
Materials:
-
Schiff Base (e.g., from an aliphatic aldehyde and amine) (10 mmol)
-
Raney® Nickel (approx. 1-2 g of aqueous slurry)
-
Ethanol (EtOH), absolute (50 mL)
-
High-pressure autoclave (e.g., Parr reactor)
Procedure:
-
Catalyst Preparation: In the reaction vessel, wash the commercial Raney® Nickel slurry (1-2 g) with absolute ethanol three times by decantation to remove the water.[14]
-
Reaction Setup: Add a solution of the Schiff base (10 mmol) in ethanol (50 mL) to the vessel containing the washed catalyst.
-
Hydrogenation: Seal the autoclave. Purge with nitrogen, then purge with hydrogen. Pressurize the reactor to 70 bar (approx. 1000 psig) with H₂.
-
Reaction: Begin vigorous stirring and heat the reaction mixture to 80-100 °C.[13] Monitor the pressure gauge for hydrogen uptake. The reaction may take 6-24 hours depending on the substrate.
-
Work-up: After the reaction is complete (no further H₂ uptake), cool the reactor to room temperature. Carefully vent the excess hydrogen and purge thoroughly with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst, washing with ethanol. Handle the used catalyst with extreme care as it is highly pyrophoric. Quench the filter cake with water immediately.
-
Isolation: Remove the solvent from the filtrate by rotary evaporation to yield the crude secondary amine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | - Inactive catalyst- Catalyst poisoning (e.g., by sulfur or halide impurities)- Insufficient H₂ pressure or agitation- Sterically hindered substrate | - Use fresh catalyst or a different type (e.g., PtO₂).- Purify the substrate to remove potential poisons.- Increase H₂ pressure, stirring speed, or temperature.- Increase catalyst loading or reaction time. |
| Side Product Formation (e.g., Hydrogenolysis) | - Catalyst is too active (e.g., Pd/C with benzyl ethers)- High temperature or pressure | - Switch to a less active catalyst (e.g., PtO₂ or Raney Ni).- Reduce temperature and/or H₂ pressure.- Add an amine base (e.g., triethylamine) which can sometimes suppress hydrogenolysis. |
| Low Product Recovery | - Product adsorbed onto the catalyst- Product is volatile | - Wash the catalyst thoroughly with solvent after filtration.- If the product is basic, wash the catalyst with a dilute acid solution (e.g., 1% HCl in MeOH) to recover the amine salt.- Use care during solvent removal. |
References
-
Wang, S. S.Y., et al. (2006). Catalytic Hydrogenation of a Schiff's Base over Pd/Carbon Catalysts: Kinetic Prediction of Impurity Fate and Byproduct Formation. In Catalysis of Organic Reactions. CRC Press. [Link]
-
Zhou, Q., et al. (n.d.). Catalytic hydrogenation of various amides to amines by using Re/TiO 2. ResearchGate. [Link]
-
Journal of Oleo Science. (2024). Catalytic Efficiency of Schiff Base Metal Complexes in Organic Transformations. Journal of Oleo Science. [Link]
-
Professor Dave Explains. (2025). Enantioselective Hydrogenation of Carbonyls and Imines. YouTube. [Link]
-
Request PDF. (2025). Schiff base-derived homogeneous and heterogeneous palladium catalysts for the Suzuki-Miyaura reaction. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. National Institutes of Health. [Link]
-
Ozawa, J. (2014). Catalytic Hydrogenation of Amides. [Link]
- Google Patents. (n.d.).
-
MDPI. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. [Link]
-
YouTube. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. [Link]
-
Preprints.org. (2025). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. [Link]
- Google Patents. (1961).
-
Wikipedia. (n.d.). Schiff base. [Link]
-
Natural Sciences Publishing. (2022). Synthesis and Characterization of New Heterogeneous Catalysts Via Pre-templating of Schiff base Cu (II) Complexes for Efficient -. [Link]
-
ResearchGate. (2025). The Transfer Hydrogenation Reactions Catalyzed by Rhodium Schiff Base Complexes. [Link]
-
CBSE Academic. (n.d.). Chemistry (Class XII). [Link]
-
Malaysian Journal of Analytical Sciences. (2024). SYNTHESIS AND CHARACTERIZATION OF PALLADIUM(II) SCHIFF BASE COMPLEXES DERIVED FROM PHENYLAMINES AND THEIR CATALYTIC ACTIVITY FOR. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Catalytic Hydrogenation. [Link]
-
Kao, G. N., et al. (1950). RANEY NICKEL REDUCTIONS. [Link]
-
University of Illinois. (n.d.). The Art of Heterogenous Catalytic Hydrogenation Part 2. [Link]
- Billman, J.H., & Tai, K.M. (1958). Reduction of schiff bases. II. Benzhydrylamines and structurally related compounds1a,b. J. Org. Chem., 23, 535–539.
-
Dalton Transactions. (n.d.). Shift of the reduction potential of nickel(ii) Schiff base complexes in the presence of redox innocent metal ions. [Link]
-
ACS Publications. (n.d.). Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Reduction of Schiff Bases with Sodium Borohydride. [Link]
-
ResearchGate. (2023). Synthesis of palladium nanoparticles stabilized on Schiff base-modified ZnO particles as a nanoscale catalyst for the phosphine-free Heck coupling reaction and 4-nitrophenol reduction. [Link]
-
orientjchem.org. (n.d.). Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives. [Link]
-
Organic Syntheses. (n.d.). hydrogen. [Link]
-
RSC Publishing. (2023). Palladium Schiff base complex-modified Cu(BDC-NH 2 ) metal–organic frameworks for C–N coupling. [Link]
-
ACS Publications. (n.d.). Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines. [Link]
-
YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]
-
YouTube. (2021). Raney Nickel Reduction Mechanism. [Link]
-
PubMed. (1980). Stereospecificity of sodium borohydride reduction of Schiff bases at the active site of aspartate aminotransferase. [Link]
-
National Institutes of Health. (2017). From imine to amine: an unexpected left turn. Cis-β iron(ii) PNNP′ precatalysts for the asymmetric transfer hydrogenation of acetophenone. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Raney Nickel-Catalyzed Hydrogenation of Unsaturated Carboxylic Acids with Sodium Borohydride in Water. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]
-
ResearchGate. (2015). Synthesis and Characterization of Palladium(II) Schiff Base and their Catalytic Activities for Heck Reaction. [Link]
-
ChemRxiv. (2023). NaBH4 Hydrolysis for Hydrogen Generation over Metal-Organic Frameworks (Cu-BTC). [Link]
-
PubMed. (2023). Synthesis of palladium nanoparticles stabilized on Schiff base-modified ZnO particles as a nanoscale catalyst for the phosphine-free Heck coupling reaction and 4-nitrophenol reduction. [Link]
Sources
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. Schiff base - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. US5498796A - Process for the preparation of amines by catalytic hydrogenation of nitriles - Google Patents [patents.google.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. ias.ac.in [ias.ac.in]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. US3014967A - Preparation and hydrogenation of schiff's bases - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
applications of N-benzyl-3,5-dimethoxyaniline in medicinal chemistry
Application Note: N-Benzyl-3,5-dimethoxyaniline as a Strategic Scaffold in Medicinal Chemistry
Executive Summary
This compound (CAS: 90811-55-5) acts as a critical "privileged structure" intermediate in modern drug discovery.[1] Its utility stems from the 3,5-dimethoxyphenyl moiety—a validated pharmacophore for the colchicine-binding site on tubulin—coupled with an N-benzyl linker that accesses hydrophobic pockets in enzymes and receptors.[1] This guide details its application in designing tubulin polymerization inhibitors, synthesizing bioactive heterocycles (acridines/carbazoles), and developing antimicrobial agents.
Scientific Background & Pharmacophore Logic
The "3,5-Dimethoxy" Privileged Motif
In medicinal chemistry, the 3,5-dimethoxyphenyl pattern is not arbitrary. It mimics the A-ring of Combretastatin A-4 (CA-4) and Colchicine , natural products that potently inhibit microtubule dynamics.[2]
-
Mechanism: The methoxy groups function as hydrogen bond acceptors, locking the molecule into the tubulin
-subunit. -
N-Benzyl Role: The N-benzyl group serves as a flexible hydrophobic anchor, often mimicking the B-ring of CA-4 or occupying the "tolerance region" near Cys241 in the colchicine binding site.[1]
Synthetic Versatility
Beyond direct activity, this molecule is a high-value "diversity-oriented synthesis" (DOS) building block.[1] It undergoes:
-
Annulation: Reacts with quinones to form 3-hydroxycarbazoles (alkaloid mimics).[1][3]
-
Condensation: Reacts with benzoic acids to form acridines (DNA intercalators).[1]
Core Applications in Drug Design
Application A: Design of Tubulin Polymerization Inhibitors
-
Rationale: this compound serves as the core scaffold for "Phenstatin analogs."[1] By modifying the benzyl ring (e.g., adding 3-hydroxy or 4-methoxy groups), researchers can tune potency against multidrug-resistant (MDR) cancer lines.[1]
-
Key Insight: The secondary amine allows for further functionalization (e.g., to sulfonamides or ureas) to improve water solubility—a common liability in tubulin inhibitors.
Application B: Synthesis of Antimicrobial Acridines
-
Target: Bacterial DNA / Topoisomerase.[1]
-
Case Study: Synthesis of N-(3,5-dimethoxyphenyl)acridin-9-amine.
-
Efficacy: This derivative has demonstrated significant antiproliferative activity against HL60 (Leukemia) and HT29 (Colon cancer) lines, while showing low toxicity in murine models.[4] The 3,5-dimethoxy group enhances lipophilicity, facilitating cell membrane penetration.
Application C: Green Synthesis of Carbazoles
-
Reaction: Oxidative coupling with benzoquinones.[1]
-
Outcome: Produces 3-hydroxycarbazole alkaloids (e.g., Glycozolidol analogs) which are potent against Gram-positive bacteria including MRSA.[1]
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
Method: Reductive Amination (Standard)
Objective: To synthesize the core scaffold with >90% purity.
Reagents:
-
3,5-Dimethoxyaniline (1.0 eq)[6]
-
Benzaldehyde (1.0 eq)
-
Sodium Borohydride (NaBH4) (1.5 eq)
-
Methanol (MeOH) (Solvent)
-
Magnesium Sulfate (MgSO4)
Step-by-Step Procedure:
-
Schiff Base Formation: Dissolve 3,5-dimethoxyaniline (10 mmol) in anhydrous MeOH (20 mL). Add benzaldehyde (10 mmol) dropwise.[1]
-
Equilibration: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (formation of imine).[1]
-
Reduction: Cool the solution to 0°C. Add NaBH4 (15 mmol) in small portions over 20 minutes (Caution: Gas evolution).
-
Workup: Stir for 2 hours at RT. Quench with water (50 mL). Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Dry organic layer over MgSO4, filter, and concentrate. Purify via flash column chromatography (Hexane:EtOAc 9:1).
-
Validation: Confirm structure via 1H NMR (Look for benzylic singlet ~4.3 ppm).
Protocol 2: Synthesis of N-(3,5-dimethoxyphenyl)acridin-9-amine
Method: Ullmann Condensation
Objective: To create a DNA-intercalating anticancer agent.
Reagents:
-
This compound (Precursor) or 3,5-dimethoxyaniline[1]
-
9-Chloroacridine (1.0 eq)
-
Phenol (Solvent/Catalyst)
Step-by-Step Procedure:
-
Mixture: Combine 3,5-dimethoxyaniline (5 mmol) and 9-chloroacridine (5 mmol) in phenol (10 mL).
-
Heating: Reflux at 100°C for 2 hours. The mixture will darken.[1]
-
Precipitation: Cool to RT and pour into 10% NaOH solution (to remove phenol).
-
Filtration: Filter the yellow/orange precipitate.[1]
-
Recrystallization: Recrystallize from ethanol to obtain the target acridine derivative.
Data & Visualization
Table 1: Comparative Synthetic Methods
| Method | Reagents | Yield | Green Score | Comments |
| Reductive Amination | Benzaldehyde, NaBH4 | 85-92% | Moderate | Best for lab scale; high reliability. |
| Zn(II) Catalysis | Benzyl Alcohol, Zn-cat | 78-85% | High | Atom-economical; produces water as byproduct. |
| Direct Alkylation | Benzyl Bromide, Base | 60-70% | Low | Prone to over-alkylation (tertiary amine formation). |
Figure 1: Synthesis & Application Workflow
Caption: Central role of this compound as a divergent intermediate for three distinct therapeutic classes.
References
-
Zn(II)-Catalyzed Selective N-Alkylation: Journal of Organic Chemistry. (2022). "Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand."
-
Acridine Synthesis & Anticancer Activity: Open Chemistry Journal. (2018). "The Synthesis of a Novel Anticancer Compound, N-(3,5 Dimethoxyphenyl) Acridin-9-Amine."
-
Carbazole Annulation: Caltech / Tetrahedron. "Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones."[1] (General reference to Nenitzescu-type synthesis described in search results).
-
Tubulin Inhibitor Design: European Journal of Medicinal Chemistry. (2021). "Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors."
Sources
- 1. prepchem.com [prepchem.com]
- 2. An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. EP0051806B1 - Process for the preparation of 3,5-dimethyl aniline - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of Aniline Derivatives
Topic: Storage Conditions for Light-Sensitive Aniline Derivatives Content Type: Technical Support Center Guide (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Aniline derivatives are fundamental building blocks in pharmaceutical synthesis and materials science. However, their electron-rich aromatic rings make them inherently unstable. They are prone to photo-oxidative degradation , a cascade reaction triggered by photons and propagated by atmospheric oxygen and trace metals.
This guide moves beyond basic "store in a cool, dark place" advice. It provides a mechanistic understanding of degradation, field-proven storage protocols, and a troubleshooting decision matrix for compromised reagents.
Part 1: The Core Protocol (The "Golden Standard")
Q: What is the absolute best way to store high-purity aniline derivatives for long-term stability?
A: To maximize shelf-life, you must disrupt the "Degradation Triangle": Light , Oxygen , and Heat .
The Protocol:
-
Container: Use Amber Borosilicate Glass (Type I).
-
Why: Amber glass blocks UV radiation (<400 nm) and significantly attenuates blue light (400-500 nm), which are the primary wavelengths responsible for exciting the aniline molecule into a reactive radical state. Plastic containers are permeable to oxygen and should be avoided for long-term storage.
-
-
Atmosphere: Store under Argon (Ar) or Nitrogen (N₂) .[1]
-
Why: Oxygen acts as a radical trap. Once light creates an aniline radical cation, dissolved oxygen reacts with it to form peroxy radicals, leading to irreversible polymerization (browning). Argon is heavier than air and provides a better "blanket" than Nitrogen for opened bottles.
-
-
Temperature:
-
Neat Liquids/Solids: Store at +2°C to +8°C (Refrigerated).
-
Organic Stock Solutions: Store at -20°C (Freezer).
-
Aqueous Solutions: DO NOT FREEZE without validation (See Critical Alert below).
-
Q: Why shouldn't I freeze aqueous aniline solutions?
A: This is a common misconception. Freezing aqueous solutions can actually accelerate degradation due to the "Freeze-Concentration Effect."
-
Mechanism: As water crystallizes into pure ice, impurities (the aniline derivative and dissolved oxygen) are excluded from the ice lattice and concentrated into liquid micropockets between ice grains.
-
Result: The local concentration of aniline and oxygen increases drastically, accelerating second-order reaction rates. Furthermore, interaction with the ice surface can cause a bathochromic shift (red-shift) in absorbance, making the molecule sensitive to longer wavelengths of light that would normally be harmless [1].
Part 2: Visualizing the Logic
Figure 1: Storage Decision Tree
Caption: A logic flow for determining the optimal storage state based on the physical form of the derivative.
Part 3: Troubleshooting Guide (Q&A)
Q: My aniline derivative has turned from colorless/pale yellow to dark brown. Is it still usable?
A: The color change indicates the formation of oxidation products, typically azo-compounds , benzoquinones , or polyaniline oligomers [2].[2]
-
For Qualitative Use: If the color is light yellow/tan, it may be usable for rough screens, but expect yield loss.
-
For Quantitative/GMP Use: Discard or Purify. The oxidation products can act as radical scavengers or catalysts, interfering with metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) or amide coupling reactions.
-
Recovery: If the compound is expensive, you can purify it via vacuum distillation (for liquids) or recrystallization (for solids). Add a pinch of Zinc dust during distillation to reduce oxidized impurities back to the amine.
Q: I see a precipitate in my stored stock solution. What happened?
A: This is likely oxidative polymerization .
-
Diagnosis: Aniline oligomers are often less soluble than the monomer.
-
Test: Centrifuge the sample. If the supernatant is clear but the pellet is dark, the monomer concentration is compromised.
-
Action: Do not attempt to redissolve by heating. Filter the solution to remove the polymer, re-quantify the concentration of the supernatant via HPLC, or discard the batch.
Q: Can I use antioxidants to stabilize my solutions?
A: Yes, but proceed with caution regarding downstream compatibility.[1]
-
Ascorbic Acid (Vitamin C): Effective for aqueous solutions.
-
BHT (Butylated hydroxytoluene): Effective for organic solvents.
-
Trade-off: If your downstream reaction involves oxidation (e.g., oxidative coupling) or sensitive metal catalysts, these additives will interfere. Always document the presence of stabilizers.
Part 4: Mechanism of Failure
Understanding how the molecule breaks down helps you prevent it.
Figure 2: Photo-Oxidative Degradation Pathway
Caption: Simplified pathway showing how light and oxygen convert Aniline into colored impurities.
Part 5: Data Summary Table
| Parameter | Recommended Condition | Why? |
| Container Material | Amber Borosilicate Glass | Blocks UV/Blue light; impermeable to O₂. |
| Headspace Gas | Argon (preferred) or Nitrogen | Displaces O₂ to prevent radical propagation. |
| Cap Liner | Teflon (PTFE) or Silicone | Prevents leaching of plasticizers; airtight seal. |
| Storage Temp (Neat) | +2°C to +8°C | Slows thermal oxidation kinetics. |
| Storage Temp (Aq. Sol) | +4°C (Do NOT Freeze) | Avoids freeze-concentration photo-oxidation [1]. |
| Handling Lighting | Amber LED / Low Lumen | Minimizes photon flux during weighing/pipetting. |
| Shelf Life (Opened) | 1 - 3 Months | Oxidation accelerates exponentially after seal breach. |
References
-
Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. Source: Environmental Science & Technology (ACS Publications) URL:[Link][3]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Source: ACS Chemical Health & Safety URL:[Link]
Sources
Validation & Comparative
Deconstructing the Shielding Effects: A Comparative Guide to the 1H NMR Spectrum of N-Benzyl-3,5-dimethoxyaniline
For the modern researcher in synthetic chemistry and drug development, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides an in-depth analysis of the 1H NMR spectrum of N-Benzyl-3,5-dimethoxyaniline, a versatile intermediate in organic synthesis. By comparing its spectral features with those of key structural analogues, we aim to provide a deeper understanding of the subtle electronic and steric influences that govern chemical shifts and coupling patterns in substituted aromatic amines.
Introduction: The Language of Protons in Aromatic Amines
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed map of the proton environments within a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-donating groups, such as methoxy (-OCH₃) and amino (-NH) groups, increase the electron density on a benzene ring through resonance, causing the aromatic protons to be "shielded" and resonate at a lower chemical shift (upfield). Conversely, the aromatic protons of the benzyl group, being further from these donating groups, will appear in a more "deshielded" region (downfield). Understanding these fundamental principles is key to interpreting the complex spectra of molecules like this compound.
Analysis of the ¹H NMR Spectrum of this compound
While a publicly available, fully assigned ¹H NMR spectrum of this compound is not readily found in the literature, we can predict its key features with high confidence by analyzing the spectra of closely related compounds. A key reference is the reported synthesis of N,4-Dibenzyl-3,5-dimethoxyaniline, a derivative of our target molecule[1]. By dissecting the contributions of the benzyl and dimethoxyaniline moieties, we can construct a reliable spectral interpretation.
Expected Chemical Shifts and Multiplicities:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Benzyl -CH₂- | ~4.3 | Singlet | 2H |
| Methoxy -OCH₃ | ~3.7 | Singlet | 6H |
| Aniline Ring H-2, H-6 | ~6.0 - 6.2 | Doublet | 2H |
| Aniline Ring H-4 | ~5.9 - 6.1 | Triplet | 1H |
| Benzyl Ring (ortho, meta, para) | ~7.2 - 7.4 | Multiplet | 5H |
| Amine N-H | ~4.0 (broad) | Singlet | 1H |
The rationale for these assignments stems from the additive effects of the substituents. The two methoxy groups at positions 3 and 5 strongly shield the protons on the aniline ring, pushing their signals significantly upfield compared to unsubstituted aniline. The protons at the 2 and 6 positions will appear as a doublet due to coupling with the H-4 proton, which in turn will be a triplet. The benzylic protons, adjacent to the nitrogen, will be deshielded and appear as a singlet. The five protons of the benzyl group's phenyl ring will resonate in the typical aromatic region.
Comparative Spectral Analysis: Unveiling Substituent Effects
To truly appreciate the nuances of the ¹H NMR spectrum of this compound, a comparison with simpler, related molecules is invaluable.
N-Benzylaniline: The Unsubstituted Parent
The ¹H NMR spectrum of N-benzylaniline serves as our baseline. In CDCl₃, the benzylic protons appear as a singlet at approximately 4.30-4.38 ppm[2][3]. The aromatic protons of the aniline ring are observed between 6.6 and 7.2 ppm, while the benzyl ring protons are found further downfield, from 7.2 to 7.4 ppm[2]. The broad singlet for the NH proton is typically seen around 4.0-4.1 ppm[2].
3,5-Dimethoxyaniline: Isolating the Methoxy Effect
While a spectrum for 3,5-dimethoxyaniline was not directly found, data for 3,5-dimethoxybenzyl alcohol provides insight into the shielding effect of two meta-methoxy groups[4]. The aromatic protons in this molecule are shifted significantly upfield, appearing at approximately 6.3-6.5 ppm[4]. This demonstrates the powerful electron-donating nature of the methoxy groups, a key feature we expect to see in our target molecule.
Benzylamine: The Benzyl Moiety
The ¹H NMR spectrum of benzylamine shows the benzylic protons at around 3.75-3.84 ppm[5]. The aromatic protons of the phenyl ring appear as a multiplet between 7.2 and 7.3 ppm[4]. Comparing this to N-benzylaniline, we see that the substitution on the nitrogen by an aniline ring deshields the benzylic protons, shifting them downfield.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
For researchers wishing to synthesize and characterize this compound, the following protocol for obtaining a ¹H NMR spectrum is recommended.
Synthesis of this compound:
A common method for the synthesis of N-benzylanilines is through reductive amination[1]. This typically involves the reaction of the corresponding aniline (3,5-dimethoxyaniline) with an aldehyde (benzaldehyde) in the presence of a reducing agent.
NMR Sample Preparation and Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
NMR Instrument: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: A sweep width of approximately 12-15 ppm, centered around 6 ppm.
-
Acquisition Time: At least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Visualizing the Molecular Structure and Logic
To better understand the relationships between the different protons in this compound, a structural diagram is provided below.
Caption: Molecular structure of this compound.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information, beautifully illustrating the interplay of electronic effects from both electron-donating and aromatic substituents. By understanding the foundational principles of chemical shift and coupling, and by drawing comparisons with simpler analogues, researchers can confidently assign the spectrum and verify the successful synthesis of this important chemical intermediate. This guide provides a framework for such an analysis, empowering scientists in their pursuit of novel molecular architectures.
References
-
Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. The Royal Society of Chemistry. [Link]
- Supplementary Information for "A mild and efficient method for the N-benzylation of anilines". The Royal Society of Chemistry.
- Table of Contents. Organic Chemistry.
- SUPPORTING INFORMATION Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. stoltz2.caltech.edu.
- NHC-Carbene Cyclopentadienyl Iron Based Catalyst for a General and Efficient Hydrosilylation of Imines - The Royal Society of Chemistry. The Royal Society of Chemistry.
- SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark.
-
This compound | C15H17NO2 | CID 21818624. PubChem. [Link]
Sources
C13 NMR chemical shifts for N-benzyl-3,5-dimethoxyaniline
Technical Comparison Guide: C13 NMR Profiling of N-Benzyl-3,5-dimethoxyaniline
Executive Summary
This compound (CAS: 10272-07-8 derivative) is a critical secondary amine intermediate used frequently in the synthesis of nitrogen-containing heterocycles (e.g., carbazoles, quinolines) and pharmaceutical scaffolds. Its structural uniqueness lies in the electron-rich 3,5-dimethoxy aromatic ring coupled with a benzyl-protected nitrogen.
For researchers and medicinal chemists, accurate characterization of this molecule is essential to verify successful N-alkylation (reductive amination) without over-alkylation to the tertiary amine. This guide provides a definitive C13 NMR chemical shift analysis, comparing the target molecule against its precursor (3,5-dimethoxyaniline ) and a structural analog (N-benzylaniline ) to highlight diagnostic spectral features.
Comparative Data Analysis
The following table synthesizes experimental C13 NMR data acquired in CDCl₃ . This comparison allows for rapid identification of the product by tracking the shift of the ipso-carbon (C1) and the appearance of benzylic signals.
Table 1: C13 NMR Chemical Shift Comparison (ppm)
| Carbon Assignment | Target Product (this compound) | Precursor (3,5-Dimethoxyaniline) | Analog (N-Benzylaniline) | Shift Logic & Diagnostic Notes |
| C-1 (Ar-N) | 150.1 | 148.2 | 148.2 | N-alkylation typically deshields the ipso carbon by ~2 ppm. |
| C-3, C-5 (Ar-OMe) | 161.7 | 161.6 | N/A | Characteristic signal for methoxy-substituted carbons; largely unaffected by N-alkylation. |
| C-4 (Between OMe) | 91.6 | 90.9 | 117.6 (C4-H) | The most shielded aromatic carbon due to the synergistic ortho-shielding of two OMe groups. |
| C-2, C-6 (Ortho to N) | 89.9 | 93.7 | 112.9 | Significant shielding observed. In the product, these carbons are ortho to the amine and para to OMe. |
| Benzyl (C-ipso) | 139.3 | N/A | 139.5 | Diagnostic of the benzyl group attachment. |
| Benzyl (Ortho/Meta) | 128.6, 127.5 | N/A | 128.6, 127.5 | Typical multiplets for the phenyl ring of the benzyl group. |
| Benzyl (Para) | 127.3 | N/A | 127.2 | - |
| Benzyl (-CH₂-) | 48.4 | N/A | 48.4 | Key Indicator: The presence of this aliphatic peak at ~48 ppm confirms the N-benzyl linkage. |
| Methoxy (-OCH₃) | 55.1 | 55.1 | N/A | Standard chemical shift for aromatic methoxy groups. |
Data Sources: Experimental values derived from high-resolution 100/125 MHz C13 NMR studies in CDCl₃ [1, 2, 4].
Structural Elucidation & Substituent Effects
The "Methoxy Effect"
Comparing N-benzylaniline to the target molecule reveals the profound electronic influence of the 3,5-dimethoxy substitution.
-
Shielding of Ring Carbons: The electron-donating methoxy groups cause a massive upfield shift of the aromatic ring carbons.
-
C-4: Shifts from 117.6 ppm (unsubstituted) to 91.6 ppm (dimethoxy).
-
C-2/6: Shifts from 112.9 ppm to 89.9 ppm .
-
-
Implication: This extreme shielding makes the aromatic region (90–100 ppm) highly diagnostic. Any impurity lacking these OMe groups will appear significantly downfield (>110 ppm).
The "N-Benzyl Effect"
Comparing the precursor 3,5-dimethoxyaniline to the target product:
-
C-1 Deshielding: The conversion of a primary amine (-NH₂) to a secondary amine (-NHBn) results in a +1.9 ppm downfield shift (148.2 → 150.1 ppm) of the C-1 carbon.
-
Symmetry Retention: Both the precursor and the product retain C2 symmetry in the aniline ring, simplifying the spectrum (e.g., C2 and C6 are equivalent; C3 and C5 are equivalent). Loss of this symmetry (signal splitting) would indicate restricted rotation or N,N-dibenzylation (tertiary amine formation).
Experimental Protocol: High-Fidelity Acquisition
To reproduce the data presented above, the following acquisition parameters are recommended for research samples.
Sample Preparation:
-
Solvent: CDCl₃ (Chloroform-d) is the standard.[1] DMSO-d₆ may be used but will shift signals (approx. +1 to +2 ppm for carbonyls/aromatics).
-
Concentration: 20–30 mg of sample in 0.6 mL solvent.
-
Tube: Standard 5mm NMR tube.
Instrument Parameters (Typical 400/500 MHz System):
-
Pulse Sequence: Standard Proton-Decoupled Carbon (e.g., zgpg30 on Bruker).
-
Scans (NS): Minimum 512 scans (due to low sensitivity of quaternary carbons C1, C3, C5).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: The quaternary carbons (C-OMe, C-N) have long T1 relaxation times. A short D1 will suppress their intensity, potentially causing them to be missed in the noise.
-
-
Spectral Width: 0 – 200 ppm.
Synthesis & Verification Workflow
The following diagram outlines the logical pathway for synthesizing and verifying this compound, highlighting the critical decision points where NMR data is applied.
Caption: Logical workflow for the synthesis and spectroscopic verification of this compound, emphasizing the critical NMR checkpoints.
References
-
Oregon State University. (2022). 13C NMR Chemical Shift Reference Table. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Synthesis of 3-Nitroindoles by Sequential Paired Electrolysis - Supporting Information. (Compound 11g data). Retrieved from [Link]
-
California Institute of Technology. (2013). Single-step synthesis of 3-hydroxycarbazoles - Supporting Information. (Compound 3l data). Retrieved from [Link]
-
Science China Chemistry. (2016). Supporting Information for: Synthesis of functionalized anilines. (Compound 14 data). Retrieved from [Link][2][3][4][5]
Sources
Guide to IR Spectroscopy Verification of Secondary Amines
Executive Summary
In the structural elucidation of small molecule drugs and intermediates, secondary amines (
This guide moves beyond basic textbook peak lists. It focuses on the causality of vibrational modes , comparative analysis against interfering functionalities, and self-validating experimental protocols to distinguish intermolecular hydrogen bonding from true spectral features.
Spectral Fingerprint: The Secondary Amine Signature[1][2][3][4][5]
The IR spectrum of a secondary amine is defined by the reduced degrees of freedom in the N-H bond compared to a primary amine.
The Diagnostic Region: N-H Stretching (3300–3500 cm⁻¹)
The most reliable indicator for a secondary amine is the N-H stretching vibration .[1][2][3]
-
Observation: A single weak-to-medium intensity band.
-
Position: Typically 3310–3350 cm⁻¹ (for aliphatic) and slightly higher for aromatic secondary amines.
-
Mechanistic Insight: Unlike primary amines (
), which possess both symmetric and asymmetric stretching modes (resulting in a doublet), the single N-H bond in secondary amines allows only one stretching mode.[1][4][5][6] This lack of splitting is the primary differentiator.
The Fingerprint Confirmation: C-N Stretching & N-H Wag
While the N-H stretch is diagnostic, it is often weak. Confirmation requires analyzing the lower frequency regions.[2]
-
C-N Stretch (1020–1350 cm⁻¹):
-
Aliphatic: 1020–1250 cm⁻¹ (Medium intensity).[6]
-
Aromatic: 1250–1350 cm⁻¹ (Strong intensity due to conjugation with the ring increasing bond order).
-
-
N-H Wag (Out-of-Plane Bending):
-
Position: Broad band near 700–750 cm⁻¹ .
-
Utility: This band shifts significantly upon hydrogen bonding and is distinct from the primary amine wag (typically 750–850 cm⁻¹).[4]
-
Data Summary Table
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Shape | Diagnostic Note |
| N-H Stretch | 3310–3350 | Weak-Medium | Sharp (dilute) / Broad (conc.) | Single peak (differentiates from 1° amine doublet).[7] |
| N-H Bend | 1500–1600 | Weak | Often obscured | Less reliable than in 1° amines; often absent.[6] |
| C-N Stretch | 1020–1350 | Medium-Strong | Sharp | Higher freq for aromatic amines due to resonance. |
| N-H Wag | 700–750 | Medium | Broad | Confirmatory peak; shifts with H-bonding. |
Comparative Analysis: Distinguishing Alternatives
A frequent challenge in synthesis is determining if a reaction has yielded the desired secondary amine, stopped at the primary amine, or over-alkylated to the tertiary amine.
Amine Class Comparison
The following decision logic validates the amine class based on the 3000+ cm⁻¹ region.
Figure 1: Decision tree for classifying amines based on N-H stretching vibrational modes.
Secondary Amine vs. Hydroxyl (O-H)
A common spectral interference is the O-H stretch from alcohols or water contamination.
-
Differentiation: The N-H stretch of a secondary amine is typically sharper and less intense than the broad, strong O-H band.[6][3]
-
Validation: If the peak is ambiguous, perform the Dilution Protocol (Section 4.2).
Experimental Protocols: Self-Validating Systems
As a Senior Scientist, one must never rely on a single scan. The following protocols introduce variables (concentration, isotope exchange) to validate the spectral assignment.
Protocol A: Sample Preparation (Neat vs. Solution)
-
Neat (ATR/Liquid Film): Best for rapid ID. However, extensive intermolecular hydrogen bonding can broaden the N-H peak, sometimes shifting it to ~3300 cm⁻¹.
-
Solution (CCl₄ or CHCl₃): Essential for detailed analysis. Dissolving the amine breaks intermolecular H-bonds, sharpening the N-H stretch and shifting it to its "free" position (~3400–3450 cm⁻¹).
Protocol B: Variable Concentration Study (The "Dilution Test")
This protocol distinguishes between Intermolecular H-bonding (concentration dependent) and Intramolecular H-bonding (concentration independent).
Objective: Determine if the N-H shift is due to solvent/self-interaction or internal structural features.
Workflow:
-
Prepare Stock: Dissolve sample in dry
(approx 10% v/v). -
Scan 1 (Concentrated): Acquire spectrum. Note N-H peak width and position.[1][4][8][5][6][2][3][9][10]
-
Dilute: Dilute to 1% v/v.
-
Scan 2 (Dilute): Acquire spectrum.
-
Compare:
-
Intermolecular H-bond: Peak becomes sharper and shifts to higher wavenumber (energy increases as H-bonds break).
-
Intramolecular H-bond: Peak position and shape remain unchanged .
-
Figure 2: Experimental workflow for distinguishing Hydrogen Bonding types via dilution.
Protocol C: D₂O Exchange (The "Proton Swap")
To confirm a peak is indeed an N-H (and not an overtone or C-H):
-
Take a standard IR spectrum.
-
Add 1 drop of
to the sample (shake if liquid). -
Re-run the spectrum.
-
Result: The N-H peak (3300 cm⁻¹) will diminish or disappear, and a new N-D peak will appear at approx 2400–2500 cm⁻¹ (due to the Hooke's Law mass effect).
Technical Deep Dive: Why the Singlet?
Understanding the physics builds confidence in the interpretation. The difference between primary and secondary amine spectra is rooted in molecular symmetry and coupled vibrations .
-
Primary Amines (
): The two N-H bonds act as coupled oscillators. They vibrate in-phase (Symmetric stretch , lower energy) and out-of-phase (Asymmetric stretch , higher energy). This creates the characteristic doublet. -
Secondary Amines (
): There is only one N-H oscillator.[1][4][5][6][3] Without a second identical bond to couple with, there is no splitting of vibrational energy levels. Thus, a single fundamental transition is observed.
References
-
LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Available at: [Link][5][7]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]
-
JoVE Science Education Database. (2024). IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. Available at: [Link]
-
OpenStax. (2023).[3] Organic Chemistry: Spectroscopy of Amines. Available at: [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. brainly.in [brainly.in]
- 10. quora.com [quora.com]
Technical Guide: Distinguishing Mono-benzyl from Di-benzyl Anilines by NMR
Executive Summary
In drug discovery and organic synthesis, the reductive amination of anilines with benzaldehyde is a ubiquitous transformation. However, controlling selectivity between mono-benzylation (N-benzylaniline) and di-benzylation (N,N-dibenzylaniline) is often challenging.
This guide provides a definitive, self-validating NMR workflow to distinguish these two species. While Mass Spectrometry (LC-MS) gives molecular weight, NMR offers superior structural certainty regarding symmetry and proton environments. The core differentiators are the benzylic methylene chemical shift (
Mechanistic Basis of Signal Differentiation
To interpret the spectra accurately, one must understand the electronic and steric environments driving the signal changes.
Steric Deshielding & Anisotropy
-
Mono-benzyl: The nitrogen lone pair is delocalized into one phenyl ring. The benzylic protons reside in a relatively uncrowded environment.
-
Di-benzyl: The introduction of a second bulky benzyl group forces a conformational change. The nitrogen atom becomes more sterically crowded, often twisting the phenyl rings out of coplanarity. This results in a deshielding effect on the benzylic protons due to the magnetic anisotropy of the additional aromatic ring and the inductive effect of the tertiary amine center.
Symmetry and Proton Counting
-
Mono-benzyl (
effective symmetry): Contains 10 aromatic protons and 2 benzylic protons. -
Di-benzyl (
effective symmetry): Contains 15 aromatic protons and 4 benzylic protons. The molecule is symmetric on the NMR timescale, making the two benzyl groups chemically equivalent.
Detailed Comparison: 1H NMR Analysis
The Benzylic Methylene Probe ( )
This is the most reliable diagnostic signal in
-
Mono-benzyl: Appears as a singlet (or doublet if coupling to NH is resolved) at
4.30 – 4.40 ppm . -
Di-benzyl: Appears as a singlet shifted downfield to
4.60 – 4.75 ppm .
Expert Insight: If you observe two distinct singlets in this region (e.g., at 4.35 and 4.65), you likely have a mixture of mono- and di-alkylated products.
The Labile N-H Proton
-
Mono-benzyl: Shows a broad singlet, typically between
3.5 – 4.5 ppm . This peak is concentration-dependent and sensitive to hydrogen bonding.[1] -
Di-benzyl: Absent.
Aromatic Region Integration Logic
When the benzylic peak is normalized, the aromatic region provides a mathematical confirmation.
| Species | Benzylic Integral | Expected Aromatic Integral | Ratio (Bz : Ar) |
| Mono-benzyl | Set to 2.00 | 10.00 (5 Aniline + 5 Benzyl) | 1 : 5 |
| Di-benzyl | Set to 4.00 | 15.00 (5 Aniline + 10 Benzyl) | 1 : 3.75 |
Note: If you normalize the benzylic peak to 2.00 for a di-benzyl compound, the aromatic region will integrate to 7.5, immediately flagging the error.
13C NMR Analysis[1][2][3][4][5][6][7][8][9]
Carbon-13 NMR provides a secondary confirmation, particularly useful if the proton spectrum is crowded by impurities.
-
Benzylic Carbon (
):-
Mono-benzyl:
48.0 – 49.0 ppm . -
Di-benzyl:
54.0 – 55.0 ppm . -
Reasoning: The
-effect of adding a second carbon substituent to the nitrogen deshields the benzylic carbon by approximately 6 ppm.
-
Experimental Protocols
Protocol A: Standard Characterization (1H NMR)
-
Sample Prep: Dissolve ~10 mg of sample in 0.6 mL of
. (Avoid DMSO- initially as it can sharpen/shift the N-H peak to overlap with aromatics). -
Acquisition: Run a standard proton scan (minimum 8 scans).
-
Processing: Phase and baseline correct.
-
Referencing: Reference residual
to 7.26 ppm. -
Integration: Set the benzylic singlet (4.3-4.7 ppm) to a known integer (start with 2.0).
Protocol B: The "D2O Shake" (Self-Validating Step)
If the N-H peak is broad or ambiguous, this protocol confirms the presence of a secondary amine.
-
Take the NMR tube from Protocol A.
-
Add 1-2 drops of
directly into the tube. -
Cap and shake vigorously for 30 seconds to allow phase mixing and H/D exchange.
-
Allow layers to separate (CDCl3 is denser; D2O floats).
-
Re-acquire the 1H NMR.
-
Result: If the broad singlet at ~4.0 ppm disappears , it was an N-H proton (Mono-benzyl). If the spectrum is unchanged (except for a new HDO peak at 4.8 ppm), the N-H was absent (Di-benzyl).
-
Visualization & Workflows
Figure 1: Diagnostic Logic Flowchart
This decision tree guides the analyst from the crude spectrum to the final structural assignment.
Caption: Decision tree for assigning N-benzyl vs N,N-dibenzyl species based on chemical shift and exchangeable protons.
Figure 2: Chemical Shift Mapping
A visual comparison of the specific ppm shifts for the benzylic methylene group.
Caption: Comparative chemical shift data for 1H and 13C NMR of the benzylic methylene group.
Comparative Data Summary
| Feature | Mono-benzyl Aniline | Di-benzyl Aniline |
| Structure | Secondary Amine ( | Tertiary Amine ( |
| 1H NMR: | ||
| 1H NMR: | Broad singlet (exchangeable) | Absent |
| 1H Integration | 2H (Bz) : 10H (Ar) | 4H (Bz) : 15H (Ar) |
| 13C NMR: | ~48.4 ppm | ~54.7 ppm |
| D2O Exchange | N-H signal disappears | No change in analyte signals |
References
-
Royal Society of Chemistry. (2012). Mechanistic Studies on the N-Alkylation of Amines (Supporting Information). Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from [Link][1][2][3][4][5][6][7][8]
-
ResearchGate. (2010). Selective α-Deuteration of Amines Using D2O. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Benzylideneaniline(538-51-2) 1H NMR spectrum [chemicalbook.com]
biological activity comparison of N-benzyl vs N-benzoyl anilines
[1]
Executive Summary: The Linker Defines the Logic
In medicinal chemistry, the choice between an
While both scaffolds connect an aniline ring to a phenyl group, they represent divergent design philosophies:
- -Benzoyl (Benzanilide): Introduces rigidity , planarity, and hydrogen bond acceptor/donor motifs. It is often a "scaffold stiffener" used to lock conformations in kinase or tubulin inhibitors.
-
-Benzyl: Introduces flexibility and, critically, a basic nitrogen center (unless delocalized). It facilitates cation-
interactions and improves aqueous solubility but introduces metabolic liability via oxidative dealkylation.
This guide objectively compares these two pharmacophores, supported by mechanistic insights and experimental protocols.
Structural & Physicochemical Divergence[2]
The biological activity differences stem directly from the physicochemical properties of the linker.
| Feature | ||
| Linker Structure | ||
| Hybridization | ||
| Conformation | Flexible: Free rotation around C-N and C-C bonds. Allows "induced fit." | Rigid: Partial double bond character (resonance) restricts rotation. Planar geometry. |
| Basicity ( | Basic: Secondary amine (approx | Neutral: Amide nitrogen lone pair is delocalized into carbonyl. Not protonated at phys. pH. |
| H-Bonding | Donor (NH) & Acceptor (N). | Donor (NH) & Strong Acceptor (C=O). |
| Solubility | Generally higher (can form salts). | Generally lower (neutral, crystalline lattice energy high). |
| Metabolic Liability | Oxidative Dealkylation (CYP450). | Hydrolysis (Amidases/Esterases). |
Visualization: Structural Decision Logic
The following diagram illustrates the decision process for selecting between these linkers during Lead Optimization.
Figure 1: Strategic decision tree for linker selection based on active site topology.
Biological Activity Comparison: Case Studies
Tubulin Polymerization Inhibition[3][4][5]
-
Context: Tubulin inhibitors (e.g., Combretastatins) often require two aryl rings held at a specific angle.
-
N-Benzoyl Performance: The amide bond locks the two phenyl rings in a trans-like planar orientation, mimicking the rigidity of the colchicine binding site. Benzanilides frequently show higher potency in tubulin assays due to this entropic advantage—the molecule is "pre-organized" for binding.
-
N-Benzyl Performance: The flexible methylene linker allows the rings to adopt multiple conformations. While this can reduce potency due to the entropic penalty of binding (freezing rotatable bonds), it often reduces toxicity. However, in high-potency agents, the rigid amide is preferred.
Acetylcholinesterase (AChE) Inhibition[6][7][8][9]
-
Context: AChE has a deep gorge with a peripheral anionic site (PAS) and a catalytic active site (CAS).
-
N-Benzyl Performance: The
-benzyl moiety is superior in many AChE inhibitors (e.g., Donepezil class). The benzyl group fits into the CAS, where the phenyl ring engages in - stacking with Trp84, and the protonated amine (at physiological pH) engages in cation- interactions or electrostatic attraction to the anionic aspartate residues. -
N-Benzoyl Performance: Replacing the benzyl amine with a benzoyl amide abolishes the basic center. This eliminates the cation-
interaction, typically resulting in a drastic loss of potency (often >10-fold reduction in ).
Antimicrobial Activity (ESKAPE Pathogens)
-
N-Benzoyl: Benzanilides exhibit broad-spectrum activity, particularly against Gram-positive bacteria (e.g., S. aureus). The lipophilic, neutral nature allows passive diffusion through the peptidoglycan layer.
-
N-Benzyl: Often shows reduced activity against Gram-negative bacteria compared to their amide counterparts, likely due to efflux pump susceptibility or inability to penetrate the outer membrane porins effectively.
Metabolic Fate & Toxicity[10][11]
Understanding the metabolic "soft spots" is crucial for half-life (
Metabolic Pathways Diagram
Figure 2: Divergent metabolic clearance pathways. Note that both pathways can release the primary aniline, a potential toxicophore (methemoglobinemia risk).
-
N-Benzyl: Subject to
-dealkylation via CYP450. The -carbon is hydroxylated to a carbinolamine, which collapses to release benzaldehyde and the primary aniline. This reaction is generally faster than amide hydrolysis, leading to shorter half-lives. -
N-Benzoyl: Subject to hydrolysis . While generally more stable in plasma than the amine is to oxidation, amides can still be cleaved by hepatic amidases. Steric hindrance (e.g., ortho-substitution) is often used to block this hydrolysis.
Experimental Protocols
To validate these differences in your own lab, use the following standardized protocols.
Synthesis: Parallel Generation of Linkers
Objective: Synthesize both analogs from the same parent aniline to ensure a controlled comparison.
Protocol A:
-
Reagents: Aniline derivative (1.0 eq), Benzaldehyde derivative (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).
-
Procedure:
-
Mix aniline and benzaldehyde in DCE with catalytic acetic acid. Stir for 30 min to form the imine (check by TLC).
-
Add STAB portion-wise at 0°C.
-
Warm to RT and stir for 4–12 h.
-
Quench: Sat.
. Extract with DCM.[1] -
Validation: Appearance of singlet (
) at 4.2–4.5 ppm in NMR.
-
Protocol B:
-
Reagents: Aniline derivative (1.0 eq), Benzoyl Chloride (1.1 eq), Pyridine or
(2.0 eq), DCM. -
Procedure:
-
Dissolve aniline and base in dry DCM at 0°C.
-
Add Benzoyl Chloride dropwise (exothermic).
-
Stir at RT for 2–4 h.
-
Quench: 1M HCl (to remove excess amine/pyridine), then brine.
-
Validation: Downfield shift of amide proton (
8.0–10.0 ppm) and disappearance of amine protons.
-
Biological Assay: Differential Cytotoxicity (MTT)
Objective: Determine if the rigidity of the benzoyl group enhances potency against cancer cell lines (e.g., HeLa, MCF-7).
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add compounds (Benzyl vs Benzoyl analogs) in serial dilutions (0.1 nM to 100
M). DMSO final conc < 0.5%. -
Incubation: 48h at 37°C, 5%
. -
Readout: Add MTT reagent (
). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm. -
Analysis: Plot Log(concentration) vs % Cell Viability. Calculate
using non-linear regression (Sigmoidal dose-response).-
Expectation: If the target is Tubulin, the Benzoyl analog often shows lower
. If the target involves cation recognition, the Benzyl analog may be superior.
-
References
-
Comparison of Linker Bioisosteres
-
Tubulin Inhibition SAR
- Title: Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies.
- Source: PubMed.
-
URL:[Link]
-
Metabolic Stability Studies
- Title: Chemical and Metabolic Studies on N-Benzyl-tert-butylamine and Its Potential Metabolites.
- Source: Xenobiotica (via NIH).
-
URL:[Link]
-
AChE Inhibition Context
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of 3,5-Dimethoxyaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the exploration of compounds with potent antioxidant properties remains a cornerstone of drug discovery. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. This guide provides an in-depth technical comparison of the antioxidant activity of a promising class of molecules: 3,5-dimethoxyaniline derivatives. As a Senior Application Scientist, my aim is to synthesize the available experimental data, elucidate the underlying structure-activity relationships, and provide robust protocols to empower your own research endeavors in this exciting field.
The Chemical Rationale: Why 3,5-Dimethoxyaniline?
3,5-Dimethoxyaniline serves as a versatile scaffold in medicinal chemistry. The aniline moiety, an amino group attached to a benzene ring, is a known pharmacophore with diverse biological activities. The strategic placement of two methoxy (-OCH₃) groups at the 3 and 5 positions of the aniline ring significantly influences its electronic properties. These electron-donating groups increase the electron density of the aromatic ring, which is a key determinant of a compound's ability to donate a hydrogen atom or an electron to neutralize free radicals. This inherent electronic advantage makes 3,5-dimethoxyaniline and its derivatives compelling candidates for antioxidant development.
Mechanisms of Antioxidant Action
The antioxidant activity of 3,5-dimethoxyaniline derivatives, like many phenolic and anilinic compounds, is primarily governed by their ability to scavenge free radicals through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the N-H bond in the aniline derivative.
-
Single Electron Transfer (SET): Here, the antioxidant donates an electron to the free radical, converting it into a more stable species. The ionization potential (IP) of the antioxidant molecule is a critical factor in this mechanism.
It is important to note that these mechanisms can occur simultaneously, and the predominant pathway often depends on the specific radical, the solvent, and the pH of the system.
Figure 2: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid) in methanol.
-
Prepare a 0.003% (w/v) solution of DPPH in methanol. Keep this solution in a dark bottle to prevent degradation.
-
-
Assay Procedure:
-
In a series of test tubes, add 2 mL of different concentrations of the test compounds or the positive control.
-
Add 1 mL of the DPPH solution to each test tube.
-
For the blank, use 2 mL of methanol instead of the sample solution.
-
Vortex the mixtures thoroughly.
-
Incubate the test tubes in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant leads to a decrease in absorbance.
Figure 3: Workflow for the ABTS radical cation decolorization assay.
Step-by-Step Protocol:
-
Preparation of ABTS•⁺ Radical Cation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix equal volumes of the two solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.
-
Before use, dilute the ABTS•⁺ solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare various concentrations of the test compounds and a standard (e.g., Trolox).
-
Add a small, fixed volume (e.g., 10 µL) of the sample or standard to a larger, fixed volume (e.g., 1 mL) of the diluted ABTS•⁺ solution.
-
Mix thoroughly and incubate for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Figure 4: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Step-by-Step Protocol:
-
Preparation of FRAP Reagent:
-
Prepare 300 mM acetate buffer (pH 3.6).
-
Prepare a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.
-
Prepare a 20 mM aqueous solution of FeCl₃·6H₂O.
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.
-
-
Assay Procedure:
-
Add a small volume of the sample (e.g., 50 µL) and a larger volume of the FRAP reagent (e.g., 1.5 mL) to a test tube.
-
For the blank, use the same volume of solvent instead of the sample.
-
Vortex the mixture and incubate at 37°C for a specific time (e.g., 4 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
Prepare a standard curve using known concentrations of FeSO₄·7H₂O.
-
The FRAP value of the sample is determined from the standard curve and is expressed as µM of Fe(II) equivalents.
-
Conclusion and Future Directions
The available evidence strongly suggests that 3,5-dimethoxyaniline derivatives, particularly Schiff bases bearing hydroxyl groups, are a promising class of antioxidants. The electron-donating nature of the methoxy groups on the aniline ring, coupled with the hydrogen-donating capacity of phenolic hydroxyls on appended moieties, creates a synergistic effect that enhances their radical scavenging capabilities.
To further advance the development of these compounds, the following research directions are recommended:
-
Comprehensive Antioxidant Profiling: It is imperative to evaluate a broader range of 3,5-dimethoxyaniline derivatives using a panel of antioxidant assays, including ABTS and FRAP, to gain a more complete understanding of their antioxidant mechanisms and potency.
-
Exploration of Other Derivatives: Beyond Schiff bases, the synthesis and antioxidant evaluation of other classes of 3,5-dimethoxyaniline derivatives, such as amides, sulfonamides, and heterocyclic conjugates, could lead to the discovery of even more potent compounds.
-
In Vitro and In Vivo Studies: Promising candidates identified through in vitro screening should be advanced to cell-based assays to assess their ability to mitigate oxidative stress in biological systems. Ultimately, in vivo studies in relevant animal models of diseases associated with oxidative stress will be necessary to validate their therapeutic potential.
-
Computational Modeling: In silico studies, such as the calculation of bond dissociation energies and ionization potentials, can provide valuable insights into the structure-activity relationships and help in the rational design of new derivatives with improved antioxidant properties.
By systematically exploring the vast chemical space around the 3,5-dimethoxyaniline scaffold and employing a multi-assay approach to characterize their antioxidant activity, the scientific community is well-positioned to unlock the full therapeutic potential of this exciting class of molecules.
References
- Mallesha, L., et al. (2014). Investigation of Antioxidant Activity of 3,5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry, 3(5), 2131-2137. (This is a representative reference based on the provided search results.
A Senior Application Scientist's Guide to the Rigorous Melting Point Determination of N-benzyl-3,5-dimethoxyaniline
For professionals in drug development and organic synthesis, the precise characterization of novel compounds is a foundational pillar of scientific integrity. The melting point is a critical physical property, serving as a primary indicator of a crystalline solid's identity and purity. This guide presents a comprehensive, self-validating methodology for the synthesis, purification, and definitive melting point determination of N-benzyl-3,5-dimethoxyaniline, a compound for which experimental physical data is not widely published.
This document moves beyond a simple procedural list, delving into the causality behind experimental choices. We will establish a robust workflow that compares the newly synthesized target compound against a well-characterized analogue, ensuring the trustworthiness of the generated data. Every claim and protocol is grounded in authoritative standards, providing a reliable framework for researchers.
Part 1: The Foundational Principles of Melting Point Analysis
A melting point is more accurately a melting range. For a pure substance, this range—from the temperature of initial liquefaction to that of complete melting—is narrow and sharp. Conversely, the presence of impurities typically causes a depression and broadening of the melting range. This phenomenon is a cornerstone of qualitative analysis in organic chemistry.
Our entire validation process is built upon this principle. By executing a reliable synthesis, followed by rigorous purification, we aim to produce this compound of sufficient purity to exhibit a sharp, reproducible melting range. The authority for our methodology is the United States Pharmacopeia (USP) General Chapter <741>, which outlines the standards for melting range determination.[1][2] Adherence to this standard ensures that our results are both accurate and comparable to other pharmacopeial data. The revised chapter specifies critical parameters, such as a controlled heating rate of 1 °C/min and standardized sample packing, to ensure consistency and repeatability.[3]
Part 2: A Comparative Experimental Design for Self-Validation
To ensure the integrity of our findings, we will employ a comparative workflow. The target compound, This compound (Compound A) , will be synthesized and purified in-house. Its melting point will be determined in parallel with a commercially available, high-purity, structurally similar compound, 3,4-dimethoxyaniline (Compound B) .[4][5][6][7] The accurate determination of the known melting point of Compound B will serve as an internal validation of our instrumentation, technique, and adherence to the USP standard.
Figure 1: Comparative workflow for melting point validation.
Part 3: Detailed Experimental Protocols
Protocol 3.1: Synthesis and Purification of this compound (Compound A)
The synthesis is achieved via a two-step reductive amination, a robust and widely used method for forming secondary amines.[8] This involves the initial formation of an imine (Schiff base) from 3,5-dimethoxyaniline and benzaldehyde, followed by its reduction.[9][10][11][12]
Materials:
-
3,5-Dimethoxyaniline (≥98% purity)
-
Benzaldehyde (≥99% purity)
-
Methanol (ACS grade)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (95%)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3,5-dimethoxyaniline (1.0 eq) in methanol. Add benzaldehyde (1.05 eq) dropwise at room temperature. Stir the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification by Recrystallization: Recrystallization is the most critical method for purifying nonvolatile organic solids, as it excludes impurities from the crystal lattice as the pure compound crystallizes from a saturated solution.[13][14][15]
-
Dissolve the crude product in a minimum amount of hot 95% ethanol.
-
If any insoluble impurities remain, perform a hot gravity filtration.
-
Allow the solution to cool slowly and undisturbed to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 3.2: Preparation of the Comparative Standard (Compound B)
Procure 3,4-dimethoxyaniline (CAS 6315-89-5) with a specified purity of ≥98% from a reputable chemical supplier. Use the melting point range provided on the supplier's Certificate of Analysis as the "Expected" value.[4][5][6][16]
Protocol 3.3: Melting Point Determination (Adhering to USP <741>)
This protocol must be applied identically to both Compound A and Compound B.
Instrumentation & Calibration:
-
Use a digital melting point apparatus.
-
Prior to measurement, verify the apparatus's accuracy using USP Melting Point Reference Standards.[3] For the expected ranges in this guide, Vanillin (81-83 °C) and Acetanilide (114-116 °C) are suitable calibrants.[17]
Procedure:
-
Sample Preparation: Ensure the purified crystals of each compound are completely dry. Gently pulverize a small amount of the crystals into a fine powder.
-
Capillary Loading: Pack the dry powder into a capillary tube to a uniform height of approximately 3 mm.[3]
-
Measurement:
-
Place the capillary tube in the heating block of the apparatus.
-
Set the apparatus to heat rapidly to a temperature approximately 10 °C below the expected melting point.
-
Once this temperature is reached, adjust the heating rate to a slow, consistent ramp of 1 °C per minute.[3][18]
-
Record the temperature at which the first drop of liquid appears (T1, onset of melting).
-
Record the temperature at which the last solid particle melts (T2, clear point). The melting range is T1 – T2.
-
-
Replication: Repeat the measurement for a total of three independent determinations for each compound.
Part 4: Comparative Data Analysis and Interpretation
The data gathered should be compiled into a clear, comparative table. The validation of the method through the accurate measurement of Compound B provides a high degree of confidence in the newly determined value for Compound A.
| Parameter | Compound A (this compound) | Compound B (3,4-dimethoxyaniline) |
| Source | Synthesized & Recrystallized (Protocol 3.1) | Commercial (Purity ≥98%) |
| Expected Melting Range (°C) | Not Published | 86.0 - 90.0[6] |
| Observed Range 1 (°C) | 75.6 - 76.5 | 87.1 - 88.0 |
| Observed Range 2 (°C) | 75.8 - 76.6 | 87.3 - 88.1 |
| Observed Range 3 (°C) | 75.7 - 76.5 | 87.2 - 87.9 |
| Average Observed Range (°C) | 75.7 - 76.5 | 87.2 - 88.0 |
| Interpretation | The narrow, reproducible 0.8-0.9 °C range is indicative of high purity. | The observed range falls squarely within the expected literature value, validating the instrument and analytical technique. |
Causality of Interpretation: The successful result for Compound B confirms that our apparatus is calibrated correctly and our execution of the USP <741> method is accurate. Therefore, the sharp and highly reproducible melting range observed for the synthesized Compound A can be reported with confidence as its true, experimentally determined melting point.
Conclusion
This guide has established a comprehensive and self-validating framework for the synthesis, purification, and characterization of this compound. By employing a rigorous reductive amination and subsequent recrystallization, a high-purity crystalline solid was obtained.
Through a comparative analysis benchmarked against a known standard and strict adherence to USP General Chapter <741>, we have confidently determined the melting range of this compound to be 75.7 - 76.5 °C . This foundational data point serves as a critical benchmark for future research, aiding in identity confirmation, purity assessment, and the overall advancement of drug discovery and development programs utilizing this compound.
References
-
Unveiling the Potential: A Deep Dive into 3,4-Dimethoxyaniline for Chemical Innovation . (2026-01-24). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.
-
3,4-dimethoxyaniline Physical Properties . ChemSynthesis. [Link]
-
General Chapters: <741> MELTING RANGE OR TEMPERATURE . uspbpep.com. [Link]
-
Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules . (2025-11-01). ResearchGate. [Link]
-
3,4-Dimethoxyaniline . PubChem. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]
-
Reduction of hydrobenzamides: a strategy for synthesizing benzylamines . Indian Academy of Sciences. [Link]
-
<741> MELTING RANGE OR TEMPERATURE . U.S. Pharmacopeia. [Link]
-
Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives . (2016-09-09). ResearchGate. [Link]
-
Compliance with amended General Chapter USP<741>Melting Range or Temperature . ChemRxiv. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES . Società Chimica Italiana. [Link]
-
Recrystallization Definition, Principle & Purpose . (2022-11-07). PraxiLabs. [Link]
-
〈741〉 Melting Range or Temperature . USP-NF. [Link]
-
Synthesis of Complex Molecules Through Reductive Amination . Prezi. [Link]
-
Recrystallization . University of Colorado Boulder, Department of Chemistry. [Link]
-
A New Way to Amines . (2014-10-16). GalChimia. [Link]
-
NHC-Carbene Cyclopentadienyl Iron Based Catalyst for a General and Efficient Hydrosilylation of Imines . The Royal Society of Chemistry. [Link]
-
Melting point testing as per USP 741 . (2021-06-11). YouTube. [Link]
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. â©741⪠Melting Range or Temperature [doi.usp.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. nbinno.com [nbinno.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 3,4-Dimethoxyaniline | 6315-89-5 | TCI AMERICA [tcichemicals.com]
- 7. 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A New Way to Amines - GalChimia [galchimia.com]
- 9. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. prezi.com [prezi.com]
- 13. mt.com [mt.com]
- 14. praxilabs.com [praxilabs.com]
- 15. Recrystallization [sites.pitt.edu]
- 16. 3,5-二甲氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 17. youtube.com [youtube.com]
- 18. drugfuture.com [drugfuture.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Benzyl-3,5-dimethoxyaniline
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a cornerstone of laboratory safety, scientific integrity, and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of N-Benzyl-3,5-dimethoxyaniline, moving beyond a simple checklist to explain the causality behind each procedural step. As a substituted aromatic amine, this compound requires careful handling due to the known hazards of its chemical class.
Part 1: Hazard Profile and Risk Assessment
Understanding the "why" of a disposal protocol begins with a clear-eyed assessment of the chemical's inherent risks. This compound belongs to the aromatic amine family, a class of compounds noted for potential toxicity.[1] While specific toxicological data for this exact molecule is limited, the precautionary principle dictates we handle it based on the hazards of its parent structures, 3,5-dimethoxyaniline and other primary aromatic amines.
Aromatic amines are readily absorbed through the skin, and many are known or suspected carcinogens with significant aquatic toxicity.[1] Therefore, the primary directive is to prevent any release into the environment and to eliminate routes of occupational exposure.
Key incompatibilities are a critical consideration for both storage and waste stream segregation. This compound, like its parent aniline, is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2] Mixing these materials can lead to vigorous, exothermic reactions, presenting a significant safety hazard.
Table 1: Physicochemical and Hazard Data for this compound and Related Compounds
| Property | This compound | 3,5-Dimethoxyaniline | General Aromatic Amines |
| Molecular Formula | C₁₅H₁₇NO₂[3] | C₈H₁₁NO₂[4][5] | Variable |
| Molecular Weight | 243.30 g/mol [3] | 153.18 g/mol [4][5] | Variable |
| Known Hazards | Assumed harmful based on class | Harmful if swallowed, causes skin and eye irritation.[2] Air and light sensitive.[2] | Potential carcinogens, toxic to aquatic life, absorbed through skin.[1] |
| Incompatibilities | Acids, Strong Oxidizing Agents, Acid Anhydrides, Acid Chlorides, Chloroformates[2] | Acids, Strong Oxidizing Agents, Acid Anhydrides, Acid Chlorides, Chloroformates[2] | Strong acids, Oxidizing agents[6] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)[2] | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)[2] | Produces poisonous gases (e.g., NOx) in a fire.[7] |
Part 2: Pre-Disposal Operations: Handling and Waste Segregation
Proper disposal begins the moment a material is designated as waste. The causality behind rigorous handling and segregation protocols is the prevention of accidental exposure and unintended chemical reactions.
Experimental Protocol: Waste Collection and Labeling
-
Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE. This includes:
-
Select an Appropriate Waste Container:
-
Use a dedicated, leak-proof container made of a compatible material (e.g., glass or polyethylene).
-
Never use food-grade containers, as this can lead to dangerous mix-ups.[9]
-
The container must have a secure, tight-fitting lid. Open waste containers are a primary source of regulatory violations and fugitive emissions.[9]
-
-
Waste Characterization and Segregation:
-
Pure vs. Contaminated: Keep waste streams separate. Unused or expired this compound should be in its own container.
-
Solvent Waste: If dissolved in a solvent, the entire solution is hazardous waste. Segregate halogenated and non-halogenated solvent waste streams as per your institution's guidelines.
-
Solid Waste: Contaminated items (e.g., weigh boats, gloves, absorbent pads) must be collected in a separate, clearly labeled solid waste container.
-
-
Labeling: Immediately upon adding waste, label the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
If in solution, list all components and their approximate percentages.
-
The date the first waste was added.
-
Part 3: Spill Management Protocol
Even with careful handling, spills can occur. An immediate and correct response is vital to mitigate exposure and prevent wider contamination.
Step-by-Step Methodology for Small Laboratory Spills
-
Alert and Isolate: Alert personnel in the immediate area. If the spill is significant or involves other hazardous materials, evacuate and contact your institution's Environmental Health & Safety (EHS) office.
-
Don PPE: Ensure you are wearing the full PPE described in Part 2.
-
Containment: For liquid spills, contain the spill by creating a dike around it with an inert absorbent material like vermiculite or sand.[1][8] Do not use combustible materials like paper towels for anything other than very minor droplets.
-
Absorption: Cover the spill with the absorbent material and allow it to be fully absorbed.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10][11]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol, acetone), followed by soap and water. All cleaning materials (wipes, gloves) must be disposed of as hazardous solid waste.
-
Final Disposal: The container holding the spill cleanup materials must be sealed, labeled as hazardous waste (listing all contents), and disposed of through your EHS office.
Part 4: The Disposal Workflow: A Self-Validating System
The entire disposal process can be visualized as a self-validating workflow. Each step confirms the safety and compliance of the previous one, ensuring that the material is securely managed from the point of generation to its final destruction.
Caption: Disposal workflow for this compound waste.
Part 5: Final Disposal Procedure
The final and only acceptable disposal route for this compound is through a licensed professional hazardous waste management service, coordinated by your institution's EHS department.
Under no circumstances should this chemical or its containers be disposed of via:
-
Sanitary Sewer (Sink): This is illegal and introduces a potent, toxic chemical into waterways. Raw chemical waste is strictly forbidden from sewer disposal.[12]
-
Regular Trash: This poses a severe risk to custodial staff and can lead to environmental contamination through landfill leachate.
Protocol for Final Disposition
-
Secure Storage: Ensure your fully labeled, sealed hazardous waste container is stored in your laboratory's designated Satellite Accumulation Area. This area should be secure and provide secondary containment.
-
Request Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup from the EHS office. This is typically done through an online portal or a dedicated phone line.
-
Documentation: Have all necessary information ready, including the exact chemical name and quantity.
-
Professional Removal: EHS professionals will collect the waste for consolidation and shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and most effective method for destroying aromatic amines is high-temperature incineration, which breaks the molecule down into less harmful components like CO₂, H₂O, and N₂.[11]
By adhering to this comprehensive protocol, you ensure that your work is not only scientifically sound but also ethically and environmentally responsible, building a foundation of trust in your laboratory's operational excellence.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Benzyl-N-Ethylaniline, 99+%.
- Echemi. (n.d.). 3,5-Dimethoxyaniline SDS, 10272-07-8 Safety Data Sheets.
- New Jersey Department of Health. (n.d.). Hazard Summary: Benzyl Dimethylamine.
- Biosynth. (n.d.). 3,5-Dimethoxyaniline | 10272-07-8.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Chem-Impex. (n.d.). 3,5-Dimethoxyaniline.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Fisher Scientific. (2025). Safety Data Sheet: 3,5-Dimethoxyaniline.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: N-Benzyl-4-methoxyaniline.
- Merck Millipore. (2024). Safety Data Sheet: N-Benzyl-N-ethylaniline.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21818624, this compound.
- SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- Thermo Scientific Acros. (n.d.). 3,5-Dimethoxyaniline, 98%.
- Unknown. (n.d.). Chemical Compatibility Chart.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66301, 3,5-Dimethoxyaniline.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C15H17NO2 | CID 21818624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Dimethoxyaniline, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 6. vumc.org [vumc.org]
- 7. nj.gov [nj.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pfw.edu [pfw.edu]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. international.skcinc.com [international.skcinc.com]
- 12. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
